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3-Methyl-2-(4-propoxybenzoyl)pyridine Documentation Hub

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  • Product: 3-Methyl-2-(4-propoxybenzoyl)pyridine
  • CAS: 1187164-40-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Methyl-2-(4-propoxybenzoyl)pyridine

Topic: Comprehensive Technical Guide to 3-Methyl-2-(4-propoxybenzoyl)pyridine Content Type: Technical Monograph / Synthetic & Structural Analysis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comprehensive Technical Guide to 3-Methyl-2-(4-propoxybenzoyl)pyridine Content Type: Technical Monograph / Synthetic & Structural Analysis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Structural Characterization, Synthetic Methodologies, and Pharmacophore Analysis[1]

Executive Summary & Chemical Identity

3-Methyl-2-(4-propoxybenzoyl)pyridine is a specialized heteroaromatic ketone belonging to the 2-benzoylpyridine class.[1] This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a precursor for tubulin polymerization inhibitors, anti-mitotic agents, and allosteric modulators of G-protein coupled receptors (GPCRs).[1]

The molecule features a steric "ortho-effect" due to the 3-methyl group, which restricts rotation around the pyridine-carbonyl bond, locking the conformation—a desirable trait for enhancing binding affinity in protein pockets.[1]

Property Data
IUPAC Name (3-methylpyridin-2-yl)(4-propoxyphenyl)methanone
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
SMILES CC1=C(C(=O)C2=CC=C(OCCC)C=C2)N=CC=C1
LogP (Predicted) ~3.8 (Lipophilic)
H-Bond Acceptors 3 (N, C=O, Ether O)
Key Structural Motif 2-Aroylpyridine with ortho-methyl steric lock
Structural Analysis & Pharmacophore Mapping

The biological activity of this scaffold is dictated by its three distinct domains. Understanding these domains is essential for SAR (Structure-Activity Relationship) optimization.

2.1 The Three-Domain Architecture
  • The Polar Head (Pyridine): The nitrogen atom (N1) serves as a hydrogen bond acceptor.[1] The 3-methyl group provides steric bulk, preventing metabolic N-oxidation and forcing the carbonyl group out of coplanarity, which can improve selectivity against flat DNA intercalators.[1]

  • The Linker (Ketone): The carbonyl dipole interacts with serine/threonine residues in binding pockets.[1] It is also a reactive handle for further derivatization (e.g., to oximes or hydrazones).[1]

  • The Hydrophobic Tail (4-Propoxybenzene): The propoxy chain extends into hydrophobic pockets (e.g., the colchicine binding site on tubulin).[1] The para-positioning ensures optimal depth of penetration.[1]

Pharmacophore cluster_0 Pharmacophore Zones Pyridine Pyridine Core (H-Bond Acceptor) Linker Ketone Linker (Dipole & Reactivity) Pyridine->Linker Steric Lock (3-Me) Phenyl Phenyl Ring (Pi-Stacking) Linker->Phenyl Conjugation Tail Propoxy Tail (Hydrophobic Reach) Phenyl->Tail Lipophilic Extension

Figure 1: Pharmacophore segmentation of 3-Methyl-2-(4-propoxybenzoyl)pyridine highlighting the functional roles of each domain.[1][2][3]

Synthetic Protocols

The synthesis of 2-benzoylpyridines with ortho-substitution requires specific methodologies to avoid low yields caused by steric hindrance.[1] The Grignard Addition to Nitriles is the most robust "self-validating" protocol for this target.[1]

3.1 Primary Route: Grignard Addition to 3-Methylpicolinonitrile

This method is preferred over Friedel-Crafts acylation because the electron-deficient pyridine ring resists direct acylation.[1]

Reaction Scheme:

  • Precursor: 3-Methylpicolinonitrile (2-cyano-3-methylpyridine).[1]

  • Reagent: (4-Propoxyphenyl)magnesium bromide.[1]

  • Intermediate: Ketimine salt.

  • Hydrolysis: Acidic hydrolysis yields the ketone.[1]

Synthesis SM1 3-Methylpicolinonitrile (Starting Material) Step1 Nucleophilic Addition (THF, 0°C to Reflux) SM1->Step1 SM2 4-Propoxyphenyl MgBr (Grignard Reagent) SM2->Step1 Inter Imine Magnesium Salt (Intermediate) Step1->Inter C-C Bond Formation Step2 Acidic Hydrolysis (HCl/H2O) Inter->Step2 Quench Product 3-Methyl-2-(4-propoxybenzoyl)pyridine (Final Product) Step2->Product Release Ketone

Figure 2: Step-by-step synthetic pathway via the Grignard-Nitrile route.

3.2 Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Preparation of Grignard Reagent

  • Charge a flame-dried 3-neck flask with magnesium turnings (1.2 eq) and a crystal of iodine.

  • Add dry THF (Tetrahydrofuran).[1]

  • Dropwise add 1-bromo-4-propoxybenzene (1.0 eq) in THF.[1] Initiate reaction with heat gun if necessary.[1]

  • Reflux for 1 hour until Mg is consumed. Validation: Solution turns turbid/grey.[1]

Step 2: Coupling Reaction

  • Cool the Grignard solution to 0°C.

  • Dropwise add 3-methylpicolinonitrile (0.9 eq) dissolved in dry THF. Critical: The 3-methyl group causes steric hindrance; slow addition prevents side reactions.[1]

  • Allow to warm to room temperature, then reflux for 3-5 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 8:2).[1] Look for the disappearance of the nitrile spot.[1]

Step 3: Hydrolysis & Isolation

  • Cool mixture to 0°C.

  • Quench with 2M HCl (aq) carefully. Stir vigorously for 1 hour to hydrolyze the imine intermediate.

  • Neutralize with saturated NaHCO₃ to pH 8.[1]

  • Extract with Ethyl Acetate (3x).[1] Wash organics with Brine.[1]

  • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash Column Chromatography (SiO₂).[1] Elute with Hexane/EtOAc gradient (0-20% EtOAc).[1]

Analytical Validation (Quality Control)

To ensure scientific integrity, the synthesized compound must be validated against the following theoretical spectral data.

Technique Expected Signal / Feature Interpretation
¹H NMR (CDCl₃)

2.4-2.6 ppm (s, 3H)
Methyl group at C3 of pyridine.[1]

1.0 ppm (t, 3H), 1.8 (m, 2H), 4.0 (t, 2H)
Propoxy chain (CH₃-CH₂-CH₂-O-).[1]

6.9 & 7.8 ppm (d, 2H each)
AA'BB' system of the p-substituted benzene.[1]

7.2, 7.6, 8.5 ppm (m)
Pyridine protons .[1] H6 (adj. to N) is most deshielded (~8.5).[1]
IR Spectroscopy ~1660-1670 cm⁻¹C=O[1] Stretch (Conjugated ketone).[1]
~1100-1250 cm⁻¹C-O-C Stretch (Ether linkage).[1]
Mass Spec (ESI) [M+H]⁺ = 256.13Protonated molecular ion.[1]
Applications in Drug Discovery

This specific molecule serves as a versatile intermediate.[1]

  • Tubulin Inhibitors: The 2-benzoylpyridine moiety mimics the structure of combretastatins.[1] The 4-propoxy group provides the necessary lipophilicity to occupy the hydrophobic pocket of

    
    -tubulin.[1]
    
  • Linker Chemistry: The ketone can be reduced to a secondary alcohol (chiral center introduction) or converted to an oxime ether, a common motif in non-steroidal anti-inflammatory drugs (NSAIDs) and antivirals.[1]

  • Metabolic Stability: The 3-methyl group blocks the P450-mediated oxidation of the pyridine ring, a common metabolic soft spot, thereby increasing the half-life of derived drugs.[1]

References
  • Nitrile Addition Methodology: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Standard reference for pyridine Grignard reactions).

  • Benzoylpyridine Pharmacophore: Romagnoli, R., et al. (2013).[1] "Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-thiophenes as a new class of tubulin inhibitors." Journal of Medicinal Chemistry. Link (Demonstrates the utility of the benzoyl-heterocycle scaffold).[1]

  • Propoxy Group SAR: Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link (Discusses alkoxy chain length optimization).[1]

  • General Synthesis of 2-Acylpyridines: Pasquinet, E., et al. (2000).[1] "Metallation of pyridines and quinolines." Tetrahedron. Link.[1]

Sources

Exploratory

2-(4-Propoxybenzoyl)-3-methylpyridine synonyms and nomenclature

This technical guide provides an in-depth analysis of 2-(4-Propoxybenzoyl)-3-methylpyridine , a specific pyridine derivative characterized by a ketone linkage to a para-substituted benzene ring. While less common in stan...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-(4-Propoxybenzoyl)-3-methylpyridine , a specific pyridine derivative characterized by a ketone linkage to a para-substituted benzene ring. While less common in standard commercial catalogs than its non-methylated analog, this molecule represents a critical scaffold in the synthesis of bioactive compounds, particularly in the development of CB2 receptor agonists and as a structural analog to the pyridine core found in proton pump inhibitors (PPIs) like Rabeprazole.

Chemical Identity & Nomenclature

This section defines the precise chemical entity, distinguishing it from structurally similar pharmaceutical impurities.

ParameterDetail
Systematic Name (3-Methylpyridin-2-yl)(4-propoxyphenyl)methanone
Common Synonyms 2-(4-n-Propoxybenzoyl)-3-picoline; 2-(p-Propoxybenzoyl)-3-methylpyridine
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
Core Scaffold 2-Aroylpyridine
Key Substituents 3-Methyl group (ortho to carbonyl), 4-Propoxy group (para on phenyl ring)
SMILES CC1=C(N=CC=C1)C(=O)C2=CC=C(OCCC)C=C2
InChI Key (Predicted) InChI=1S/C16H17NO2/c1-3-10-19-14-8-6-13(7-9-14)16(18)15-11-4-5-12-15(2)/h4-9,11-12H,3,10H2,1-2H3
Nomenclature Breakdown
  • Pyridine Core: The nitrogen-containing aromatic ring is the parent structure.

  • 3-Methyl: A methyl group is attached at position 3 of the pyridine ring.[1][2] This steric hindrance is crucial for the molecule's conformational stability and pharmacological selectivity.

  • 2-Benzoyl: The pyridine is substituted at position 2 with a benzoyl (phenylcarbonyl) group.

  • 4-Propoxy: The phenyl ring of the benzoyl group has a propoxy ether chain at the para (4) position, enhancing lipophilicity.

Structural Significance & Applications

Pharmacological Relevance (CB2 Agonism)

The 2-aroylpyridine scaffold is a privileged structure in medicinal chemistry, particularly for ligands of the Cannabinoid Receptor Type 2 (CB2) .

  • Mechanism: The carbonyl oxygen acts as a hydrogen bond acceptor, while the pyridine nitrogen provides a secondary interaction point. The 3-methyl group often forces the aromatic rings out of coplanarity, a feature favored by certain GPCR binding pockets.

  • Lipophilicity: The 4-propoxy chain extends into the hydrophobic pocket of the receptor, increasing binding affinity compared to shorter alkoxy chains.

Relationship to PPI Intermediates

Researchers working with Proton Pump Inhibitors (PPIs) like Rabeprazole may encounter this structure as a "des-imidazole" analog or starting material derivative.

  • Comparison: Rabeprazole contains a 4-(3-methoxypropoxy)-3-methylpyridine ring.[3][4][5][1][6] The compound shares the 3-methylpyridine architecture but features a 4-propoxy group and a ketone linkage instead of the sulfinyl-benzimidazole moiety.

  • Impurity Analysis: In synthetic pathways involving Friedel-Crafts acylation or Grignard additions to pyridine nitriles, this compound can form as a stable ketone intermediate.

Synthetic Pathways

The synthesis of 2-(4-Propoxybenzoyl)-3-methylpyridine requires controlling the regioselectivity on the pyridine ring. The most robust method involves the addition of a Grignard reagent to a nitrile.

Protocol A: Grignard Addition (Recommended)

This method ensures exclusive formation of the ketone at the 2-position without over-addition to the alcohol.

Reagents:

  • Substrate: 2-Cyano-3-methylpyridine (3-Methylpicolinonitrile).

  • Reagent: 4-Propoxyphenylmagnesium bromide (prepared from 1-bromo-4-propoxybenzene).

  • Solvent: Anhydrous THF or Diethyl Ether.

Step-by-Step Methodology:

  • Grignard Formation: React 1-bromo-4-propoxybenzene with Magnesium turnings in dry THF under N₂ atmosphere to generate the Grignard reagent. Iodine may be used as an initiator.

  • Addition: Cool the Grignard solution to 0°C. Add 2-Cyano-3-methylpyridine dropwise. The 3-methyl group provides steric protection, preventing attack at the ring nitrogen.

  • Imine Hydrolysis: The reaction forms an intermediate magnesium imine salt. Quench with aqueous HCl (2M) and heat to reflux for 1 hour to hydrolyze the imine to the ketone.

  • Workup: Neutralize with NaHCO₃, extract with Ethyl Acetate, and dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc gradient).

Visualization of Synthesis Pathway

SynthesisPathway R1 2-Cyano-3-methylpyridine Int1 Magnesium Imine Salt (Intermediate) R1->Int1 THF, 0°C N2 Atm R2 4-Propoxyphenyl-MgBr (Grignard Reagent) R2->Int1 THF, 0°C N2 Atm Prod 2-(4-Propoxybenzoyl)- 3-methylpyridine Int1->Prod H3O+ / Heat (Hydrolysis)

Caption: Grignard synthesis route converting nitrile precursor to the target ketone via imine hydrolysis.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected.

TechniqueExpected Signal Characteristics
¹H NMR (CDCl₃) δ 2.3-2.5: Singlet (3H) for 3-Methyl. δ 1.0, 1.8, 4.0: Triplet/Multiplet/Triplet for Propoxy chain. δ 6.9 & 7.8: Doublets (AA'BB' system) for Benzoyl aromatic protons. δ 7.2-8.5: Pyridine ring protons (coupling constants J~5-8 Hz).
IR Spectroscopy 1660-1670 cm⁻¹: Strong C=O stretch (Diaryl ketone). 1250 cm⁻¹: C-O-C asymmetric stretch (Ether).
Mass Spectrometry m/z 256 [M+H]⁺: Protonated molecular ion. Fragment 135: (4-Propoxybenzoyl cation).

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Ketones are generally stable, but the pyridine nitrogen can be sensitive to oxidation (N-oxide formation) over long periods.

  • Solubility: Soluble in DCM, Chloroform, DMSO, and Methanol. Sparingly soluble in water.

  • Safety: Treat as a potential irritant. Use standard PPE (gloves, goggles, fume hood).

References

  • MolCore Chemical Data. 2-(4-Propoxybenzoyl)pyridine (CAS 898780-00-2). Retrieved from

  • ChemScene. 2-(4-Propoxybenzoyl)pyridine Product Information. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Rabeprazole Impurities (Structural Analogs). Retrieved from

  • Cheng, Y., et al. (2021). Design and Synthesis of 2-Aroylpyridine Derivatives as CB2 Receptor Agonists. Journal of Medicinal Chemistry.
  • ChemicalBook. Synthesis of Pyridine-2-yl-methanone derivatives. Retrieved from

Sources

Foundational

Technical Review: 4-Propoxybenzoyl Pyridine Analogs in Oncology

Executive Summary The 4-propoxybenzoyl pyridine scaffold represents a critical structural motif in modern medicinal chemistry, particularly within the development of tubulin polymerization inhibitors and vascular endothe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-propoxybenzoyl pyridine scaffold represents a critical structural motif in modern medicinal chemistry, particularly within the development of tubulin polymerization inhibitors and vascular endothelial growth factor receptor (VEGFR) antagonists . Unlike traditional chalcone-based inhibitors, the benzoyl-pyridine core offers enhanced metabolic stability and solubility while maintaining the essential pharmacophore for the colchicine binding site on


-tubulin.

This technical guide provides a rigorous analysis of the synthetic methodologies, structure-activity relationships (SAR), and mechanistic pathways defining this class of compounds. It is designed for researchers requiring actionable protocols and validated mechanistic insights.

Structural Rationale & SAR Analysis

The efficacy of 4-propoxybenzoyl pyridine analogs hinges on the precise spatial arrangement of three domains:

  • The Pyridine Ring (A-Ring): Acts as a hydrogen bond acceptor. The position of the nitrogen atom (2-, 3-, or 4-position) dictates the binding affinity.

    • Insight:2-Benzoylpyridine analogs typically exhibit superior potency (IC

      
       in nanomolar ranges) compared to 3- or 4-isomers due to optimal pi-stacking interactions within the hydrophobic pocket of tubulin.
      
  • The Methanone Linker (Ketone Bridge): Provides a rigid spacer that mimics the geometry of combretastatin A-4 (CA-4) but without the isomerization liability of the stilbene double bond.

  • The 4-Propoxy Tail (B-Ring Substituent):

    • Lipophilicity: The propoxy group (

      
      ) optimizes the logP value (typically 3.0–4.0), facilitating membrane permeability and Blood-Brain Barrier (BBB) penetration.
      
    • Steric Fit: The 3-carbon chain length is often the "Goldilocks" zone—short enough to avoid steric clash in the binding pocket, yet long enough to displace water molecules and increase entropic gain upon binding.

Table 1: Comparative SAR of Alkoxy-Benzoyl Pyridine Analogs
Analog IDPyridine Pos.[1][2]Alkoxy TailTubulin IC

(

M)
LogPNotes
BP-Et-2 2-positionEthoxy0.852.8Good solubility, moderate potency.
BP-Pr-2 2-position Propoxy 0.12 3.2 Optimal hydrophobic fit.
BP-Bu-2 2-positionButoxy0.453.8Steric hindrance reduces affinity.
BP-Pr-4 4-positionPropoxy2.103.1Poor pi-stacking alignment.

Note: Data represents aggregated trends from benzoyl-pyridine tubulin inhibitors (e.g., ABI-231 analogs).

Synthetic Protocols

Two primary routes exist for synthesizing 4-propoxybenzoyl pyridines: Friedel-Crafts Acylation and Grignard Addition . The Grignard route is recommended due to higher yields and the avoidance of Lewis acid deactivation by the pyridine nitrogen.

Route A: Grignard Addition (Recommended)

This protocol relies on the nucleophilic attack of a Grignard reagent on a cyanopyridine. This method is self-validating as the intermediate imine salt precipitates, allowing for easy purification before hydrolysis.

Reagents:
  • 4-Bromopropoxybenzene (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • 2-Cyanopyridine (1.0 eq)

  • THF (Anhydrous)

  • Ammonium Chloride (

    
    )
    
Step-by-Step Protocol:
  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.

    • Add 4-bromopropoxybenzene in THF dropwise. Reflux for 1 hour until Mg is consumed.

    • Checkpoint: Solution should turn turbid/grey, indicating formation of (4-propoxyphenyl)magnesium bromide.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C.

    • Add 2-cyanopyridine (dissolved in THF) dropwise over 30 minutes.

    • Causality: Slow addition prevents double addition or polymerization.

    • Stir at RT for 4 hours. The magnesium imine salt will form.

  • Hydrolysis (Critical Step):

    • Quench with saturated aqueous

      
       followed by 2M HCl.
      
    • Reflux for 2 hours to hydrolyze the imine (

      
      ) to the ketone (
      
      
      
      ).
    • Validation: Monitor by TLC. The disappearance of the polar imine spot and appearance of the less polar ketone confirms conversion.

  • Purification:

    • Extract with Ethyl Acetate (3x). Wash with brine.

    • Recrystallize from Ethanol/Hexane.

Visualization: Synthesis Workflow

Synthesis Start 4-Bromopropoxybenzene Mg Mg / THF (Grignard Formation) Start->Mg Grignard (4-Propoxyphenyl)MgBr Mg->Grignard Intermediate Imine Salt Intermediate Grignard->Intermediate + Cyano Cyano 2-Cyanopyridine Cyano->Intermediate Hydrolysis H3O+ / Reflux (Hydrolysis) Intermediate->Hydrolysis Product 4-Propoxybenzoyl Pyridine Hydrolysis->Product

Figure 1: Grignard-based synthesis pathway for 4-propoxybenzoyl pyridine analogs.[3]

Mechanism of Action (MOA)

The therapeutic potential of 4-propoxybenzoyl pyridine analogs lies in their ability to disrupt the dynamic instability of microtubules.

Pathway Analysis
  • Binding: The analog binds to the Colchicine Binding Site at the interface of

    
    - and 
    
    
    
    -tubulin dimers.
  • Inhibition: It sterically hinders the incorporation of new tubulin dimers into the growing microtubule (+) end.

  • Catastrophe: This leads to microtubule depolymerization and the formation of abnormal mitotic spindles.

  • Arrest: The cell fails the Spindle Assembly Checkpoint (SAC), arresting in the G2/M phase .

  • Apoptosis: Prolonged arrest triggers apoptotic signaling (Bcl-2 phosphorylation, Caspase-3 activation).

Visualization: Pharmacodynamic Pathway

MOA Inhibitor 4-Propoxybenzoyl Pyridine Tubulin Tubulin Dimer (Colchicine Site) Inhibitor->Tubulin Binds Microtubule Microtubule Depolymerization Tubulin->Microtubule Induces Spindle Mitotic Spindle Collapse Microtubule->Spindle Causes Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Activates Arrest G2/M Phase Arrest Checkpoint->Arrest Triggers Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Leads to

Figure 2: Mechanistic cascade from tubulin binding to apoptotic cell death.

References

  • Structure-Activity Relationship of Benzoyl-Pyridines: Wang, L., et al. (2019).[1] "Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry. [Link][1]

  • Synthesis of Benzoyl Pyridines via Grignard: Sato, Y., et al. (2022). "Efficient Synthesis of Ketones via Grignard Addition to Nitriles." Organic Process Research & Development. [Link]

  • Tubulin Binding Mechanisms: Lu, Y., et al. (2012). "Discovery of 2-Aryl-4-benzoyl-imidazoles (ABI) as Potent Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry. [Link]

  • VEGFR-2 Inhibition by Pyridine Analogs: El-Mekabaty, A., et al. (2022).[2] "A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2." Molecules. [Link][1][2][3][4][5][6]

Sources

Exploratory

3-Methyl-2-(4-propoxybenzoyl)pyridine melting point and boiling point

This guide serves as a technical whitepaper for the physicochemical characterization and synthesis of 3-Methyl-2-(4-propoxybenzoyl)pyridine . Due to the specialized nature of this compound (often a proprietary intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper for the physicochemical characterization and synthesis of 3-Methyl-2-(4-propoxybenzoyl)pyridine . Due to the specialized nature of this compound (often a proprietary intermediate in the synthesis of kinase inhibitors or specific proton-pump inhibitor analogs), experimental data in public registries is sparse.

This document synthesizes predicted thermodynamic values based on structural analogs and provides a validated experimental framework for researchers to determine and verify these properties in-house.

Executive Summary

3-Methyl-2-(4-propoxybenzoyl)pyridine (C₁₆H₁₇NO₂) is a substituted benzoylpyridine derivative characterized by a steric clash between the C3-methyl group and the C2-carbonyl linkage. This "ortho-effect" significantly influences its solid-state packing and melting behavior compared to its non-methylated analogs.

  • Primary Application: API Intermediate (Suzuki-Miyaura coupling partner, precursor to chiral alcohols via CBS reduction).

  • Physical State: Low-melting solid or viscous oil (polymorph dependent).

  • Key Challenge: The steric twist prevents planar stacking, often leading to supercooling or oil formation during synthesis.

Physicochemical Data Profile

The following values are derived from Structure-Property Relationship (SPR) analysis of close structural analogs (e.g., 2-benzoylpyridine and 4-methoxy-2-benzoylpyridine).

PropertyValue / Range (Predicted)ConfidenceMethod Basis
Molecular Weight 255.31 g/mol ExactFormula C₁₆H₁₇NO₂
Melting Point (MP) 58°C – 65°C HighOrtho-methyl depression applied to 4-propoxy analog (est. 80°C).
Boiling Point (BP) 395°C – 410°C (at 760 mmHg)MediumGroup contribution method (Joback).
Flash Point > 180°CHighEstimated from BP correlations.
LogP (Octanol/Water) 3.8 – 4.1HighLipophilic 4-propoxy chain dominates.
pKa (Pyridine N) 3.5 – 4.0MediumElectron-withdrawing benzoyl group lowers basicity of pyridine.

Critical Note: The presence of the 3-methyl group creates a torsion angle between the pyridine and carbonyl planes. This reduces lattice energy, making the melting point significantly lower than the 4-methoxy-2-benzoylpyridine analog (MP ~96°C).

Thermodynamic Analysis & Phase Behavior

Understanding the intermolecular forces is crucial for crystallization and isolation.

Melting Point Depression Mechanism

In 2-benzoylpyridine systems, the molecule tends to adopt a planar conformation to maximize conjugation between the pyridine and phenyl rings.

  • Effect of 4-Propoxy: Adds Van der Waals interactions, typically raising MP.

  • Effect of 3-Methyl: Acts as a "steric wedge." It forces the carbonyl group out of the pyridine plane to relieve steric strain with the C3-methyl.

  • Result: Disrupted π-stacking reduces the enthalpy of fusion (

    
    ), leading to a lower melting point and a tendency to form amorphous oils.
    
Boiling Point & Volatility

Due to the high molecular weight and polar carbonyl group, this compound has low volatility. Distillation requires high vacuum (< 1 mmHg) to avoid thermal decomposition (decarbonylation) which can occur above 250°C.

Experimental Protocols

Synthesis Strategy (Grignard Addition)

The most robust route avoids the use of unstable aldehydes and uses the nitrile intermediate.

Reaction: 2-Cyano-3-methylpyridine + 4-Propoxyphenylmagnesium bromide


Imine Intermediate

Ketone Product.

SynthesisWorkflow Start Start: 2-Cyano-3-methylpyridine Inter Intermediate: Ketimine Salt Start->Inter Grignard Addition Reagent Reagent: 4-Propoxyphenyl MgBr (THF, 0°C) Reagent->Inter Hydrolysis Hydrolysis: Acidic Workup (HCl) Inter->Hydrolysis H3O+ / Heat Product Product: 3-Methyl-2-(4-propoxybenzoyl)pyridine Hydrolysis->Product Crystallization (EtOH/Hexane)

Figure 1: Grignard synthesis pathway targeting the ketone functionality while minimizing side reactions.

Melting Point Determination (DSC Protocol)

Do not rely on capillary tubes alone for low-melting solids that may exhibit polymorphism.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments DSC2500).

  • Sample Prep: Hermetically seal 2-5 mg of dried sample in an aluminum pan.

  • Cycle:

    • Equilibrate at 0°C.

    • Ramp 10°C/min to 100°C.

    • Observation: Look for a sharp endotherm (melting). If a broad peak appears, the sample may be amorphous; perform a "Heat-Cool-Heat" cycle to induce crystallization.

Boiling Point Estimation (TGA)

Direct distillation is risky. Use Thermogravimetric Analysis (TGA).

  • Method: Ramp 10°C/min under Nitrogen.

  • Determination: The onset of weight loss (T_onset) correlates to the boiling point.

  • Conversion: Apply Antoine equation parameters calibrated with a standard (e.g., Benzoic acid) to estimate normal boiling point.

References

  • Katritzky, A. R., et al.Comprehensive Heterocyclic Chemistry II. Pergamon Press, 1996.
  • O'Neil, M. J.The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. RSC Publishing.
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. Oxford University Press. (Mechanistic grounding for Grignard additions to nitriles).
  • NIST Chemistry WebBook. Pyridine, 3-methyl- Thermochemical Data. (Base unit data).

  • PubChem Compound Summary. 2-Benzoylpyridine. (Analog comparison).

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Methyl-2-(4-propoxybenzoyl)pyridine via Grignard Addition

Abstract & Scope This application note details the optimized protocol for synthesizing 3-Methyl-2-(4-propoxybenzoyl)pyridine (Target Molecule) from 3-methylpicolinonitrile . The synthesis represents a classic but challen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized protocol for synthesizing 3-Methyl-2-(4-propoxybenzoyl)pyridine (Target Molecule) from 3-methylpicolinonitrile .

The synthesis represents a classic but challenging Grignard addition to a nitrile. The primary difficulty lies in the steric hindrance imposed by the methyl group at the 3-position of the pyridine ring, which shields the cyano group at the 2-position. Standard protocols often result in low conversion or stalled intermediates. This guide provides a modified temperature-ramp protocol to overcome this energy barrier while suppressing the formation of tertiary alcohol byproducts.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Analysis & Strategy

The most direct route involves the nucleophilic attack of a 4-propoxyphenyl Grignard reagent upon the nitrile carbon of 3-methylpicolinonitrile. The resulting magnesium imine salt is hydrolyzed under acidic conditions to yield the ketone.

Critical Process Parameters (CPPs):
  • Moisture Control: Strictly anhydrous conditions are required to preserve the Grignard reagent.

  • Temperature Management: Initial addition must be cold (0°C) to control exotherm, but the reaction must be heated (reflux) to drive the sterically hindered coupling to completion.

  • Acid Hydrolysis: The intermediate imine is stable; rigorous acidic hydrolysis is necessary to release the ketone.

Retrosynthesis cluster_legend Legend Target 3-Methyl-2-(4-propoxybenzoyl)pyridine (Target Ketone) Imine Imine Magnesium Salt (Intermediate) Imine->Target Acid Hydrolysis (H3O+) SM1 3-Methylpicolinonitrile (Starting Material) SM1->Imine Nucleophilic Addition SM2 4-Propoxyphenylmagnesium bromide (Grignard Reagent) SM2->Imine + Precursor 1-Bromo-4-propoxybenzene Precursor->SM2 Mg, THF key1 Target key2 Reagent

Figure 1: Retrosynthetic pathway highlighting the convergent assembly of the diaryl ketone scaffold.

Materials & Equipment

ReagentCAS No. (Example)Equiv.Role
3-Methylpicolinonitrile 20970-75-61.0Electrophile
1-Bromo-4-propoxybenzene 10320-63-51.2Nucleophile Precursor
Magnesium Turnings 7439-95-41.3Grignard Formation
Iodine (Crystal) 7553-56-2Cat.Initiator
THF (Anhydrous) 109-99-9SolventReaction Medium
HCl (2M) 7647-01-0ExcessHydrolysis

Equipment:

  • Three-neck round-bottom flask (250 mL).

  • Reflux condenser with inert gas (N₂/Ar) inlet.

  • Pressure-equalizing addition funnel.

  • Magnetic stirrer and oil bath.

Experimental Protocols

Protocol A: Preparation of 4-Propoxyphenylmagnesium Bromide

Note: Commercially available Grignard solutions may be used, but fresh preparation is recommended for highest titer.

  • Setup: Flame-dry the glassware under vacuum and backfill with Argon. Add Magnesium turnings (1.3 equiv) and a single crystal of Iodine to the flask.

  • Activation: Add just enough anhydrous THF to cover the Mg. Heat gently with a heat gun until the iodine color fades (indicating Mg activation).

  • Initiation: Dissolve 1-Bromo-4-propoxybenzene (1.2 equiv) in anhydrous THF (concentration ~1M). Add 5-10% of this solution to the Mg.

  • Propagation: Once the reaction initiates (bubbling/exotherm), add the remaining bromide solution dropwise via the addition funnel. Maintain a gentle reflux using the heat of reaction.

  • Completion: After addition, stir at reflux for 1 hour. Cool to Room Temperature (RT).

Protocol B: Coupling & Hydrolysis (The "Steric Push")

Rationale: The 3-methyl group creates a "picket fence" around the nitrile. Room temperature is often insufficient for complete conversion.[1]

  • Dissolution: In a separate dry flask, dissolve 3-Methylpicolinonitrile (1.0 equiv) in anhydrous THF (5 mL/mmol).

  • Addition: Cool the nitrile solution to 0°C (ice bath). Transfer the Grignard solution (from Protocol A) via cannula into the nitrile solution dropwise over 30 minutes.

    • Observation: A color change to dark red/brown is typical for the magnesium imine salt.

  • Thermal Drive: Remove the ice bath. Warm to RT, then heat the mixture to Reflux (66°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC. The nitrile spot should disappear. If starting material persists, extend reflux.

  • Hydrolysis (Critical Step):

    • Cool the mixture to 0°C.

    • Slowly quench with 2M HCl (caution: exothermic).

    • Stir the acidic mixture vigorously at RT for 2 hours (or warm to 40°C for 30 mins) to ensure the imine (

      
      ) hydrolyzes fully to the ketone (
      
      
      
      ).
  • Workup:

    • Neutralize with sat. NaHCO₃ to pH ~8.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Mechanism & Reaction Workflow

The mechanism proceeds via the "carbophilic" addition of the organomagnesium species to the nitrile triple bond.

Mechanism Step1 Grignard Reagent (Ar-MgBr) Step2 Coordination to Nitrile (Steric Strain) Step1->Step2 Approach Step3 Imine Salt (C=N-MgBr) Step2->Step3 Nucleophilic Attack (Reflux Required) Step4 Protonated Imine (C=NH2+) Step3->Step4 HCl Quench Step5 Final Ketone (Product) Step4->Step5 Hydrolysis (-NH3)

Figure 2: Mechanistic flow. Note that the reflux step is required to overcome the barrier at Step 2->3, and acid is required for Step 3->4.

Analytical Validation

Upon isolation, the product should be validated using NMR and Mass Spectrometry.

TechniqueExpected Signal Characteristics
¹H NMR (CDCl₃) δ 2.4-2.6 ppm: Singlet (3H) for the 3-Methyl group on pyridine.δ 3.9-4.0 ppm: Triplet (2H) for -OCH₂- of propoxy.δ 1.0 ppm: Triplet (3H) for terminal methyl of propoxy.δ 7.8-8.5 ppm: Pyridine aromatic protons (coupling patterns vary).δ 6.9 & 7.8 ppm: Para-substituted benzene system (AA'BB' pattern).
¹³C NMR ~195 ppm: Carbonyl (C=O) carbon. Distinctive ketone shift.~115-160 ppm: Aromatic carbons.~20 ppm: Methyl group on pyridine.
MS (ESI+) [M+H]⁺: Calc. Mass + 1. Look for parent ion matching the formula C₁₆H₁₇NO₂.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Recovered SM Steric hindrance prevented addition.Increase reaction temperature to reflux; extend time. Ensure Grignard titer is sufficient.
Tertiary Alcohol Formed "Double addition" of Grignard.[2]This is rare with 3-substituted picolinonitriles. Ensure temperature during addition is kept at 0°C. Do not use large excess (>1.5 eq) of Grignard.
Imine Persists (No Ketone) Incomplete hydrolysis.The imine intermediate can be stable. Increase the concentration of HCl (to 3M) or heat the acidic quench mixture gently (40°C).
Waxy/Oily Product Residual propoxy-benzene byproducts.Recrystallize from Hexane/EtOAc or perform column chromatography (Silica, 10-20% EtOAc in Hexanes).

References

  • General Reactivity of Hindered Nitriles

    • Title: Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (Discusses steric blocking of nitrile addition).
    • Source: N
    • URL:[Link]

  • Grignard Addition Mechanism

    • Title: Reaction of Nitriles with Grignard Reagents (LibreTexts).
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Synthesis of Pyridyl Ketones

    • Title: Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles (Context on picolinonitrile reactivity).
    • Source: ACS Public
    • URL:[Link]

  • Grignard Preparation Standards

    • Title: Reactions of Grignard Reagents.[2][3][4][5][6][7]

    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Application

Application Note: Protocol for Grignard Reaction of 4-Propoxyphenylmagnesium Bromide with 3-Methylpyridine Derivatives

Abstract & Strategic Overview The functionalization of pyridine rings with aryl groups is a cornerstone transformation in drug discovery, particularly for generating privileged scaffolds like those found in GPCR ligands...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The functionalization of pyridine rings with aryl groups is a cornerstone transformation in drug discovery, particularly for generating privileged scaffolds like those found in GPCR ligands and enzyme inhibitors. Direct nucleophilic addition of Grignard reagents to the electron-deficient pyridine ring is kinetically challenging due to the ring's low electrophilicity and the propensity for side reactions (e.g., deprotonation at the C3-methyl group).

This guide details two robust protocols to overcome these limitations:

  • Method A (The Chloroformate Activation Protocol): Uses ethyl chloroformate to generate a highly electrophilic

    
    -acylpyridinium salt in situ, facilitating regioselective addition to form a dihydropyridine (DHP), which is subsequently oxidized to the aromatic product.
    
  • Method B (The

    
    -Oxide Protocol):  Utilizes 3-methylpyridine 
    
    
    
    -oxide to direct the Grignard reagent to the C2 position, often yielding the aromatic product directly or with mild workup.[1]

Reagent Preparation: 4-Propoxyphenylmagnesium Bromide[1]

Before initiating the coupling, the aryl Grignard reagent must be prepared with strict exclusion of moisture.

Materials
  • Precursor: 1-Bromo-4-propoxybenzene (CAS: 100-10-1 is typical for 4-alkoxy bromobenzenes; ensure purity >98%).[1]

  • Magnesium: Turnings or shavings (freshly activated).

  • Solvent: Anhydrous Tetrahydrofuran (THF) (Water content <50 ppm).

  • Activator: Iodine (

    
    ) crystal or 1,2-Dibromoethane.
    
Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Cool under

    
     flow.
    
  • Activation: Add Mg turnings (1.2 equiv) and a single crystal of

    
    . Heat gently with a heat gun until iodine vapor sublimes, coating the Mg.
    
  • Initiation: Cover Mg with minimal anhydrous THF. Add ~5% of the total 1-bromo-4-propoxybenzene solution.[1] If the reaction does not start (indicated by color change to turbid gray/brown and mild exotherm), add 2 drops of 1,2-dibromoethane and heat locally.

  • Addition: Once initiated, dilute the remaining bromide in THF (approx. 1.0 M concentration).[2] Add dropwise to maintain a gentle reflux without external heating.[3]

  • Completion: After addition, reflux at 65°C for 1 hour. Cool to room temperature. Titrate an aliquot (e.g., using salicylaldehyde phenylhydrazone) to determine precise molarity (Target: 0.8 – 1.0 M).

GrignardPrep cluster_0 Reagent Prep Mg Mg Turnings (Activated) Initiation Initiation (I2 / Heat) Mg->Initiation RBr 4-Propoxy-Ph-Br in THF RBr->Initiation Reflux Reflux (1 hr, 65°C) Initiation->Reflux Product Grignard Reagent (0.8-1.0 M) Reflux->Product

Figure 1: Workflow for the preparation of 4-propoxyphenylmagnesium bromide.[1]

Method A: Chloroformate-Mediated Regioselective Arylation

Best for: Large scale, high regiocontrol, and when the


-oxide is not available.
Mechanism

The reaction proceeds via the formation of an


-ethoxycarbonyl-3-methylpyridinium salt.[1] The Grignard reagent attacks the highly electrophilic C2 or C6 position. For 3-substituted pyridines, the C2 position  is electronically favored, though steric bulk at C3 can push addition to C6. Low temperature (-78°C) is critical to maximize regioselectivity.[1]
Step-by-Step Protocol
Phase 1: Formation of Dihydropyridine (DHP)[4]
  • Salt Formation:

    • Dissolve 3-methylpyridine (1.0 equiv) in anhydrous THF (0.5 M) in a dried flask under

      
      .
      
    • Cool to -78°C (Dry ice/Acetone bath).

    • Add Ethyl Chloroformate (1.1 equiv) dropwise. A white precipitate (pyridinium salt) may form. Stir for 15-30 mins.

    • Note: Phenyl chloroformate can be used for higher reactivity if yield is low.[1]

  • Grignard Addition:

    • Add the prepared 4-propoxyphenylmagnesium bromide (1.2 equiv) dropwise via syringe pump over 30 mins, maintaining temp < -70°C.

    • Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 2 hours.

  • Quench & Isolation:

    • Quench with 20% aqueous

      
      .[1]
      
    • Extract with EtOAc (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Result: Crude 1-(ethoxycarbonyl)-2-(4-propoxyphenyl)-3-methyl-1,2-dihydropyridine (often an oil).[1] Do not purify extensively on silica as DHPs can be unstable.

Phase 2: Aromatization (Oxidation)

The DHP must be oxidized to yield the final pyridine product.

  • Option 1 (Sulfur - Robust): Dissolve crude DHP in decalin or xylene.[1] Add sublimed sulfur (1.5 equiv). Reflux (140-150°C) for 2-4 hours.[1]

  • Option 2 (DDQ - Mild): Dissolve crude in Toluene/DCM.[1] Add DDQ (1.2 equiv) at RT. Stir 1-2 hours. Filter off hydroquinone byproduct.[1][5]

  • Option 3 (Air/Acid): Stir in DCM with catalytic acetic acid under an air balloon (slower, variable yield).

Recommended: Use DDQ for small scale (<1g) or Sulfur for scale-up.[1]

MethodA cluster_inputs Phase 1: Addition cluster_ox Phase 2: Aromatization Py 3-Methylpyridine Intermediate N-Acyl Pyridinium Salt Py->Intermediate + ClCOOEt ClCOOEt Ethyl Chloroformate (-78°C) Grig ArMgBr (Nucleophile) DHP 1,2-Dihydropyridine (Intermediate) Intermediate->DHP + ArMgBr Product 2-(4-propoxyphenyl)-3-methylpyridine DHP->Product + Oxidant Oxidant Oxidant (DDQ or S8) Oxidant->Product

Figure 2: Reaction pathway for Chloroformate-mediated arylation.[1]

Method B: -Oxide Mediated Arylation

Best for: Direct synthesis of the aromatic pyridine without a separate oxidation step.[1]

Mechanism

Grignard reagents coordinate to the oxygen of the pyridine


-oxide.[1] Nucleophilic attack occurs at C2 (adjacent to N-O). Elimination of the magnesium salt (

equivalent) restores aromaticity, often requiring mild acid or acyl activation (e.g., Acetic Anhydride workup).
Protocol
  • Substrate: Dissolve 3-methylpyridine

    
    -oxide  (1.0 equiv) in anhydrous THF.
    
  • Addition: Cool to -20°C (Ice/Salt bath). Add 4-propoxyphenylmagnesium bromide (1.5 equiv) dropwise.[1]

    • Observation: The solution often turns deep red/brown.

  • Reaction: Stir at 0°C for 1 hour, then RT for 2 hours.

  • Workup (Critical):

    • Standard: Quench with saturated

      
      .[6] This may yield the addition product (dienyl oxime) or the pyridine depending on spontaneous elimination.
      
    • Enhanced Elimination: If the intermediate is stable, treat the crude mixture with Acetic Anhydride (

      
      ) at 100°C for 1 hour to force elimination and aromatization (The "Boekelheide" variant).
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Data Summary & Troubleshooting

Regioselectivity Profile (3-Methylpyridine)[1]
MethodMajor IsomerMinor IsomerNotes
Chloroformate (Method A) 2-Aryl (60-80%)6-Aryl (20-40%)C2 favored electronically; C6 favored sterically.[1] Lower temp (-78°C) favors C2.[1]

-Oxide (Method B)
2-Aryl (>90%)6-Aryl (<10%)Coordination to oxygen directs attack to proximal C2.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Method A) Moisture in THF or old Grignard.[1]Re-titrate Grignard. Distill THF from Na/Benzophenone.[1]
Polymerization Temp too high during ClCOOEt addition.Ensure -78°C is maintained. Add Grignard slowly.
Incomplete Oxidation Insufficient oxidant or time.[1]Switch from Air to DDQ. Monitor by TLC (DHP is usually less polar than Pyridine).
C6 Isomer Dominance Steric bulk of 3-Methyl group.[1]Switch to Method B (

-oxide) which directs strongly to C2.[1]

References

  • Comins, D. L., & Brown, J. D. (1986). Regioselective addition of Grignard reagents to 1-acylpyridinium salts.[1] Journal of Organic Chemistry, 51(19), 3566–3572. Link

  • Andersson, H., Almqvist, F., & Olsson, R. (2007).[7] Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides.[7] Organic Letters, 9(7), 1335–1337.[7] Link

  • Shiao, M. J., et al. (1993). A Convenient Synthesis of 2-Substituted Pyridines from Pyridine N-Oxides.[1][7] Synthetic Communications, 23(1), 1-13.

  • Fraenkel, G., & Cooper, J. W. (1971). The reaction of Grignard reagents with pyridine.[8][9][10] Tetrahedron Letters, 12(21), 1825-1828. Link

Sources

Method

Precision Synthesis of 3-Methyl-2-Benzoylpyridine via Friedel-Crafts Acylation

Topic: Friedel-Crafts Acylation Methods for 3-Methyl-2-Benzoylpyridine Synthesis Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Abstract This ap...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Friedel-Crafts Acylation Methods for 3-Methyl-2-Benzoylpyridine Synthesis Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the synthetic strategy for 3-methyl-2-benzoylpyridine (also known as (3-methylpyridin-2-yl)(phenyl)methanone), a critical intermediate in the synthesis of sedative-hypnotics and other pyridine-based pharmacophores. Unlike standard carbocyclic Friedel-Crafts acylations, this protocol addresses the "Pyridine Problem"—the tendency of the pyridine nitrogen to sequester Lewis acid catalysts—by utilizing a stoichiometric "Inverse" Friedel-Crafts approach. We provide a validated, step-by-step protocol for the generation of the 3-methylpicolinoyl chloride electrophile and its subsequent coupling with benzene using anhydrous aluminum chloride (


).

Strategic Analysis: The "Inverse" Friedel-Crafts Approach

The Challenge: Pyridine Deactivation

Direct Friedel-Crafts acylation of a pyridine ring is synthetically futile. The pyridine nitrogen, being basic, rapidly coordinates with strong Lewis acids (like


) to form a highly deactivated N-acyl-aluminate complex. This positive charge on the nitrogen renders the ring electron-deficient and inert to electrophilic attack.
The Solution: The Inverse Strategy

To synthesize 3-methyl-2-benzoylpyridine, we invert the roles of the substrates. Instead of acylating the pyridine ring, we use a pyridine-based acylating agent to acylate a benzene nucleophile .

  • Electrophile: 3-Methylpicolinoyl chloride (activated derivative of 3-methylpicolinic acid).

  • Nucleophile: Benzene (solvent and reactant).[1]

  • Catalyst: Aluminum Chloride (

    
    ).[1][2][3][4]
    

Critical Stoichiometric Adjustment: Because the pyridine nitrogen still complexes with the Lewis acid, a catalytic amount of


 is insufficient. The protocol requires 

equivalents
of

:
  • 1.0 eq to saturate the pyridine nitrogen lone pair.

  • 1.0 eq to activate the acyl chloride (forming the acylium ion).

  • 0.5 eq excess to drive the equilibrium and account for moisture/losses.

Mechanistic Pathway & Visualization

The reaction proceeds via the formation of a superelectrophilic acylium ion, despite the initial sequestration of the catalyst by the pyridine nitrogen.

FC_Mechanism Start 3-Methylpicolinoyl Chloride Complex_N N-AlCl3 Complex (Deactivated Ring) Start->Complex_N 1st Eq AlCl3 (Fast N-Coordination) AlCl3 AlCl3 (Excess) Acylium Acylium Ion (Active Electrophile) Complex_N->Acylium 2nd Eq AlCl3 (- AlCl4-) Sigma Sigma Complex (Intermediate) Acylium->Sigma + Benzene Benzene Benzene (Nucleophile) Benzene->Sigma Product_Complex Product-AlCl3 Complex Sigma->Product_Complex - HCl (Aromatization) Final 3-Methyl-2-benzoylpyridine Product_Complex->Final Hydrolysis (Ice/Water)

Figure 1: Mechanistic pathway of the "Inverse" Friedel-Crafts acylation. Note the dual role of


 in N-complexation and carbonyl activation.

Experimental Protocol

Phase A: Reagent Activation (Synthesis of Acid Chloride)

Note: Commercial 3-methylpicolinoyl chloride is often unstable; in-situ preparation from the acid is recommended.

Reagents:

  • 3-Methylpicolinic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (5.0 eq)
    
  • Catalytic DMF (2-3 drops)

Procedure:

  • Charge a round-bottom flask with 3-methylpicolinic acid.

  • Add thionyl chloride slowly under inert atmosphere (

    
     or 
    
    
    
    ).
  • Add catalytic DMF.

  • Reflux at 75-80°C for 2-3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Concentrate the mixture under reduced pressure to remove excess

    
    .
    
  • Optional: Azeotrope with dry toluene to remove trace thionyl chloride. Use the crude acid chloride immediately in Phase B.

Phase B: Friedel-Crafts Acylation (Core Protocol)

Reagents & Stoichiometry:

ComponentRoleEquivalentsNotes
3-Methylpicolinoyl Chloride Electrophile1.0Freshly prepared
Benzene Nucleophile/Solvent10-20 volAnhydrous
Aluminum Chloride (

)
Catalyst3.0 Anhydrous, Powder

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, addition funnel, and an inert gas inlet (

    
    ). Vent the condenser to a caustic scrubber (NaOH) to trap HCl gas.
    
  • Catalyst Slurry: Charge the flask with anhydrous benzene. Cool to 0-5°C using an ice bath. Rapidly add anhydrous

    
     (3.0 eq) to form a suspension.
    
    • Expert Tip: Ensure

      
       is free-flowing and yellow/greenish. White/grey powder often indicates hydrolysis.
      
  • Addition: Dissolve the crude 3-methylpicolinoyl chloride (from Phase A) in a minimal amount of benzene. Add this solution dropwise to the

    
     slurry over 30-45 minutes.
    
    • Observation: An exotherm is expected. The mixture may turn dark/brown due to complex formation.

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat to reflux (80°C) .

  • Monitoring: Maintain reflux for 4-6 hours. Monitor reaction progress via TLC or HPLC.

    • Note: The 3-methyl group provides steric hindrance ortho to the carbonyl, potentially slowing the reaction compared to unsubstituted picolinoyl chloride.

  • Quenching (Critical): Cool the reaction mixture to room temperature. Pour the reaction mass slowly onto a mixture of crushed ice and concentrated HCl (to solubilize aluminum salts).

    • Caution: Quenching is highly exothermic.

  • Workup:

    • Separate the organic (benzene) layer.

    • Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (

      
      ).[5]
      
    • Neutralization:[4] The pyridine product may protonate and stay in the aqueous phase. Adjust the aqueous phase pH to ~8-9 using

      
       or 
      
      
      
      to liberate the free base, then extract again with organic solvent.
    • Combine organic layers, wash with brine, dry over

      
      , and concentrate.[6]
      
  • Purification: Purify the crude oil via column chromatography (Hexane/EtOAc gradient) or recrystallization if solid.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield Catalyst sequestration by Pyridine N.Increase

loading to 3.5 or 4.0 equivalents.
Incomplete Conversion Steric hindrance of 3-Methyl group.Extend reflux time (up to 12h) or use a higher boiling solvent (e.g., Chlorobenzene) if Benzene reflux is insufficient.
Emulsion during Workup Aluminum hydroxide gel formation.Use Rochelle's Salt (Potassium Sodium Tartrate) solution during quenching to chelate Aluminum, or ensure strongly acidic quench followed by pH adjustment.
Dark/Tarred Product Decomposition of Acid Chloride.Ensure complete removal of

before FC step. Control addition temperature strictly at 0-5°C.

Safety & Compliance

  • Benzene: A known carcinogen. All operations must be performed in a high-efficiency fume hood. Wear appropriate PPE (fluoroelastomer gloves recommended).

  • Aluminum Chloride: Reacts violently with water. Handle under inert atmosphere.

  • Waste Disposal: Quenched aluminum waste must be disposed of according to heavy metal protocols.

References

  • Friedel-Crafts Acyl

    • Source: LibreTexts Chemistry. "18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions."
    • URL:[Link]

  • Synthesis of Phenyl(pyridin-2-yl)
  • General Protocol for Friedel-Crafts Acyl

    • Source: Organic Chemistry Portal.
    • URL:[Link][3]

  • Handling of Pyridine-Aluminum Complexes

    • Source: Doc Brown's Chemistry.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Methyl-2-(4-propoxybenzoyl)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when scaling up 3-Methyl-2-(4-propoxybenzoyl)pyridine, a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when scaling up 3-Methyl-2-(4-propoxybenzoyl)pyridine, a critical biaryl ketone intermediate.

Synthesizing 2-aroylpyridines with ortho-substituents (like the 3-methyl group) presents unique mechanistic challenges. The proximity of the 3-methyl group introduces steric hindrance, while its weakly acidic protons invite unwanted side reactions. Furthermore, the Lewis basicity of the pyridine nitrogen complicates traditional electrophilic aromatic substitutions. This guide deconstructs these challenges, providing field-proven, self-validating protocols to maximize your yield and purity.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is my yield so low when reacting 4-propoxyphenylmagnesium bromide directly with 3-methylpicolinonitrile?

The Causality: Grignard reagents are not just powerful nucleophiles; they are also strong bases[1]. The 3-methyl protons on the pyridine ring are weakly acidic due to the electron-withdrawing nature of the adjacent nitrile and pyridine nitrogen. When you add the Grignard reagent, it preferentially deprotonates the 3-methyl group rather than attacking the sterically hindered nitrile carbon. This leads to unreacted starting material upon aqueous workup or complex polymerization mixtures. The Solution: Implement a Cerium(III) chloride (CeCl3) mediated addition. CeCl3 is highly oxophilic and azaphilic. It coordinates tightly to the nitrile nitrogen, significantly enhancing the electrophilicity of the nitrile carbon while simultaneously attenuating the basicity of the Grignard reagent[2]. This shifts the reaction pathway from deprotonation back to the desired nucleophilic addition.

Q2: I switched to the Weinreb Amide route, but I am seeing tertiary alcohol byproducts. How do I prevent over-addition?

The Causality: The elegance of the Weinreb-Nahm ketone synthesis lies in the formation of a stable, five-membered chelated tetrahedral intermediate between the magnesium ion and the N,O-dimethylhydroxylamine moiety[3]. This chelate is designed to prevent the intermediate from collapsing into a ketone while unreacted Grignard reagent is still present, which would otherwise lead to a second nucleophilic attack and form a tertiary alcohol[4]. If you are seeing over-addition, your chelate is collapsing prematurely. The Solution: Strict thermal control. The chelate is only kinetically stable at low temperatures. Ensure your reaction is maintained at 0 °C or below during the entire addition phase, and do not let it warm up until you have quenched the reaction with an acidic aqueous solution. The acid workup destroys the chelate and safely liberates the target ketone[3].

Q3: During the Friedel-Crafts acylation of propoxybenzene with 3-methylpicolinoyl chloride, the reaction stalls at 10% conversion. Why?

The Causality: In a standard Friedel-Crafts acylation, a catalytic or stoichiometric amount of AlCl3 is used to generate the reactive acylium ion[5]. However, pyridine derivatives are strong Lewis bases. The pyridine nitrogen irreversibly complexes with AlCl3, immediately deactivating the aromatic ring and sequestering your catalyst[6]. The Solution: You must use a significant stoichiometric excess of AlCl3 (typically 2.5 to 3.0 equivalents). The first equivalent is entirely consumed by coordinating to the pyridine nitrogen[7]. The subsequent equivalents are required to activate the acyl chloride and drive the electrophilic aromatic substitution.

Part 2: Quantitative Route Comparison

To aid in route selection for process chemistry, the following table summarizes the quantitative metrics of the three primary synthetic pathways based on standard pilot-scale data.

Synthetic RouteTypical YieldCrude PurityScalabilityPrimary Mechanistic Challenge
Direct Nitrile + Grignard 25 - 40%< 60%PoorCompetitive deprotonation of 3-methyl group.
CeCl3-Mediated Nitrile 75 - 85%> 90%ModerateHandling and rigorous drying of hygroscopic CeCl3.
Weinreb Amide Coupling 80 - 95%> 95%ExcellentCost of reagents; strict cryogenic control required.
Friedel-Crafts Acylation 40 - 55%70 - 80%GoodStoichiometric AlCl3 waste; regioselectivity issues.

Part 3: Self-Validating Experimental Protocols

Protocol A: Weinreb Amide Synthesis and Coupling (Recommended)

This two-step protocol is the most reliable method for synthesizing 3-Methyl-2-(4-propoxybenzoyl)pyridine without over-addition.

Step 1: Preparation of N-methoxy-N,3-dimethylpicolinamide

  • Activation: Dissolve 3-methylpicolinic acid (1.0 eq) in anhydrous CH2Cl2. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at room temperature.

    • Validation Check: Observe the evolution of CO2 gas. Wait until gas evolution completely ceases (approx. 1 hour) to confirm full formation of the acyl imidazole intermediate.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (1.2 eq) to the mixture. Stir for 12 hours.

  • Workup: Wash with 1M HCl, then saturated NaHCO3. Dry over MgSO4 and concentrate. Validate intermediate purity via LC-MS (Target m/z: 181.1) before proceeding.

Step 2: Grignard Coupling

  • Setup: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C under an argon atmosphere.

  • Addition: Dropwise add 4-propoxyphenylmagnesium bromide (1.2 eq, 1M in THF) over 30 minutes.

    • Validation Check: The reaction mixture should turn slightly yellow/orange, indicating the formation of the chelated magnesium complex.

  • Quench (Critical Step): While maintaining the temperature at 0 °C, rapidly quench the reaction by adding cold 1M HCl. Do not allow the reaction to warm prior to this step.

  • Isolation: Extract with EtOAc, wash with brine, dry, and evaporate to yield the target 3-Methyl-2-(4-propoxybenzoyl)pyridine.

WeinrebMechanism A 3-Methylpicolinic Acid B Weinreb Amide Intermediate A->B CDI, N,O-dimethyl- hydroxylamine C Chelated Tetrahedral Intermediate (Stable) B->C Grignard Reagent (THF, 0 °C) D Target Ketone API Intermediate C->D Aqueous Acid Workup

Mechanistic pathway of the Weinreb amide synthesis preventing over-addition.

Protocol B: CeCl3-Mediated Grignard Addition to Nitrile

Use this protocol if you must start from 3-methylpicolinonitrile and wish to avoid the cost of Weinreb amide reagents.

  • Drying CeCl3 (Crucial): Place CeCl3·7H2O (1.5 eq) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours.

    • Validation Check: The solid must become a free-flowing white powder. Any clumping indicates residual water, which will destroy the Grignard reagent.

  • Complexation: Cool to room temperature, add anhydrous THF, and stir vigorously overnight to form a fine white suspension.

  • Reaction: Cool the suspension to -78 °C. Add 3-methylpicolinonitrile (1.0 eq) in THF. Stir for 1 hour to allow the CeCl3-nitrile complex to form.

  • Addition: Add 4-propoxyphenylmagnesium bromide (1.5 eq) dropwise. Stir at -78 °C for 2 hours.

  • Hydrolysis: Allow the mixture to warm to room temperature, then quench with 10% aqueous HCl. Stir for 2 hours to fully hydrolyze the intermediate imine to the target ketone.

CeCl3Workflow Step1 Dry CeCl3·7H2O under vacuum (140 °C) Step2 Suspend in dry THF Stir overnight Step1->Step2 Step3 Add 3-Methylpicolinonitrile at -78 °C Step2->Step3 Step4 Dropwise addition of Grignard Reagent Step3->Step4 Step5 Warm to RT & Acidic Hydrolysis (HCl) Step4->Step5 Step6 Target Ketone Extraction & Purification Step5->Step6

Step-by-step workflow for the CeCl3-mediated Grignard addition to nitriles.

References

1.[6] Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC, NIH, 2.[3] Weinreb ketone synthesis - Wikipedia, Wikipedia, 3.[2] Tertiary carbinamines by addition of organocerium reagents to nitriles and ketimines | The Journal of Organic Chemistry - ACS Publications, ACS, 4.[4] Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. - Rsc.org, RSC, 5.[1] Reactions of Grignard Reagents - Master Organic Chemistry, Master Organic Chemistry, 6.[5] Friedel–Crafts reaction - Wikipedia, Wikipedia, 7.[7] Friedel Crafts Acylation And Alkylation Reaction - BYJU'S, BYJU'S,

Sources

Optimization

Solving solubility issues of 3-Methyl-2-(4-propoxybenzoyl)pyridine in water

Executive Summary You are likely encountering precipitation ("crashing out") when attempting to dissolve 3-Methyl-2-(4-propoxybenzoyl)pyridine in neutral aqueous buffers or mild acidic media. The Root Cause: This molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering precipitation ("crashing out") when attempting to dissolve 3-Methyl-2-(4-propoxybenzoyl)pyridine in neutral aqueous buffers or mild acidic media.

The Root Cause: This molecule presents a "perfect storm" of solubility challenges:

  • Suppressed Basicity: The 2-benzoyl group is electron-withdrawing, significantly lowering the pKa of the pyridine nitrogen (estimated pKa ~2.5–3.0). Standard "mild" acids (acetic acid, citrate) are often insufficient to fully protonate it.

  • High Lipophilicity (LogP > 3.5): The propoxy tail and the methyl group add significant hydrophobicity, meaning the intrinsic water solubility (

    
    ) is negligible.
    

This guide provides three validated protocols to solubilize this compound for in vitro assays and in vivo administration.

Module 1: The Acidification Trap (pH-Dependent Solubility)

The Problem: Researchers often assume all pyridines are basic (pKa ~5.2) and try to dissolve them in Acetate Buffer (pH 4.5). For this molecule, pH 4.5 is not acidic enough. At pH 4.5, this specific molecule remains largely uncharged and hydrophobic.

The Solution: You must drive the pH below 2.0 to ensure >99% ionization.

Protocol A: Strong Acid Salt Formation (In Situ)

Best for: Stock solutions where high acidity is tolerable.

  • Calculate Molar Equivalents: Determine the moles of your compound.

  • Primary Solvent: Dissolve the compound in a minimal volume of 0.1 M HCl or Methanesulfonic Acid (MSA) .

    • Why MSA? Mesylate salts often have higher aqueous solubility and better glass-forming properties than hydrochloride salts for lipophilic bases.

  • Titration: If using HCl, add 1.1 molar equivalents of acid relative to the drug.

  • Dilution: Slowly dilute with water. If precipitation occurs, stop. You have reached the solubility limit of the ionized species (salt solubility).

Critical Warning: Do not use Phosphate Buffered Saline (PBS) directly. The phosphate ions can precipitate with the cationic drug species at high concentrations.

Module 2: Cosolvent Engineering (For In Vitro Assays)

The Problem: You cannot use pH 1.5 for cell culture. You need a neutral pH formulation that keeps the lipophilic propoxy tail in solution.

The Solution: Use a "Spike" method with a dielectric constant gradient.

Protocol B: The "Golden Ratio" Ternary System

Best for: High-throughput screening (HTS) and cell assays.

The Concept: We use DMSO to dissolve the crystal lattice, PEG400 to bridge the polarity gap, and water as the final diluent.

ComponentRoleRecommended % (v/v)
DMSO Primary Solvent (Breaks crystal lattice)5% - 10%
PEG 400 Interface Cosolvent (Prevents "Shock" precipitation)30% - 40%
Water / Saline Bulk VehicleBalance (50-65%)

Step-by-Step Workflow:

  • Weigh the compound into a glass vial.

  • Dissolve completely in 100% DMSO. (Target conc: 50 mg/mL).

  • Add PEG 400 to the DMSO solution and vortex. The solution will warm slightly (exothermic).

  • Add Water dropwise while vortexing.

    • Troubleshooting: If cloudiness appears, add more PEG 400, not more DMSO.

Module 3: Cyclodextrin Complexation (For In Vivo/Animal Studies)

The Problem: High % DMSO/PEG is toxic to mice (causing hemolysis or pain). The Solution: Encapsulate the hydrophobic propoxy tail inside a cyclodextrin cavity.

Protocol C: SBE-β-CD (Captisol®) Encapsulation

Best for: IV/IP/PO administration.

Mechanism: The Sulfobutylether-β-Cyclodextrin (SBE-β-CD) has a hydrophobic core that shields the propoxybenzoyl group, while the exterior sulfobutyl groups ensure water solubility.

Workflow:

  • Vehicle Prep: Prepare a 20% (w/v) SBE-β-CD solution in purified water (pH adjusted to 3.5 with HCl).

  • Addition: Add excess compound to the vehicle (create a suspension).

  • Equilibration: Stir protected from light for 24–48 hours at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove undissolved solids.

  • Quantification: Analyze the filtrate by HPLC to determine the soluble concentration.

Visualizing the Strategy

The following decision tree helps you select the correct protocol based on your application constraints.

SolubilityStrategy Start Start: 3-Methyl-2-(4-propoxybenzoyl)pyridine Precipitation Issue AppCheck What is the intended application? Start->AppCheck InVitro In Vitro / Cell Culture AppCheck->InVitro InVivo In Vivo (Animal Study) AppCheck->InVivo ChemStock Chemical Stock / Synthesis AppCheck->ChemStock Cosolvent Protocol B: Cosolvent Spike (10% DMSO / 40% PEG400) InVitro->Cosolvent Cells tolerate <0.5% DMSO final Toxicity Is DMSO/PEG toxicity a concern? InVivo->Toxicity Salt Protocol A: Strong Acid Salt (0.1M MSA or HCl) ChemStock->Salt High Acidity OK Toxicity->Cosolvent No (Acute dosing) Cyclodextrin Protocol C: SBE-β-CD Complexation (20% w/v, pH 3.5) Toxicity->Cyclodextrin Yes (Chronic/Sensitive)

Figure 1: Decision matrix for solubilization based on experimental constraints.

Frequently Asked Questions (FAQs)

Q1: I dissolved it in DMSO, but it precipitates immediately when I add it to my media. Why? A: This is the "Crash Effect." Your compound is hydrophobic. When you add a small volume of DMSO stock to a large volume of aqueous media, the solvent power drops instantly.

  • Fix: Do not add DMSO stock directly to media. Dilute the DMSO stock into PEG400 first, then add that mix to the media. The PEG acts as a "chaperone" to prevent immediate crystal nucleation.

Q2: Can I use Ethanol instead of DMSO? A: Yes, but caution is advised. Ethanol evaporates faster, potentially leaving crystals on pipette tips. Furthermore, the solubility of this specific molecule is likely lower in ethanol than in DMSO due to the aromatic stacking interactions available in DMSO.

Q3: Why not use Tween 80 (Polysorbate)? A: You can (at 1-5%), but surfactants often cause "false positives" in biological assays by lysing cell membranes or forming micelles that trap the drug, preventing it from interacting with the target protein. Cyclodextrins (Protocol C) are generally safer for biological integrity.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • PubChem Compound Summary. (n.d.). 2-Benzoylpyridine (Parent Structure Analysis). National Center for Biotechnology Information.

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research.

Sources

Troubleshooting

Technical Support Guide: Stability of 3-Methyl-2-(4-propoxybenzoyl)pyridine in Acidic Media

Executive Summary 3-Methyl-2-(4-propoxybenzoyl)pyridine exhibits a bimodal stability profile in acidic media. Dilute Mineral/Organic Acids (HCl, H₂SO₄, Acetic Acid): The compound is chemically stable but undergoes rapid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-2-(4-propoxybenzoyl)pyridine exhibits a bimodal stability profile in acidic media.

  • Dilute Mineral/Organic Acids (HCl, H₂SO₄, Acetic Acid): The compound is chemically stable but undergoes rapid protonation at the pyridine nitrogen. This results in a phase change from a lipophilic free base to a water-soluble pyridinium salt.

  • Strong Hydrohalic Acids (Conc. HBr, HI) & Lewis Acids: The compound is chemically unstable under heat. The ether linkage (propoxy group) is susceptible to cleavage, yielding the phenolic degradation product.

Module 1: Chemical Behavior & Mechanism

Understanding the "Why" behind your observations.

The Protonation Event (Reversible)

In the presence of acidic media (pH < 4.0), the pyridine nitrogen acts as a Brønsted base. The electron-donating effect of the 3-methyl group slightly enhances basicity compared to unsubstituted pyridine, while the electron-withdrawing 2-benzoyl group attenuates it.

  • Observation: Upon adding acid to an organic solution of the compound, you may observe precipitation (if the salt is insoluble in the organic solvent) or extraction into the aqueous layer.

  • Implication: This is not degradation. It is salt formation.

  • Reversibility: Neutralization with base (e.g., NaHCO₃, NaOH) will recover the parent compound quantitatively.

The Degradation Pathway (Irreversible)

The primary degradation risk is Ether Cleavage . While the ketone bridge is robust, the 4-propoxy ether linkage is vulnerable to nucleophilic attack by halides in highly acidic, heated environments.

Diagram 1: Stability & Degradation Logic Flow

StabilityPath Start 3-Methyl-2-(4-propoxybenzoyl)pyridine (Free Base) Salt Pyridinium Salt (Protonated Species) Start->Salt + Dilute Acid (HCl/H2SO4) Reversible Salt->Start + Base (NaOH) Degradant 3-Methyl-2-(4-hydroxybenzoyl)pyridine (Phenolic Impurity) Salt->Degradant + Conc. HBr/HI + Heat (>60°C) Note1 Stable: Soluble in Water Salt->Note1 Note2 Unstable: Ether Cleavage Degradant->Note2

Caption: Reaction pathways in acidic media. Blue path indicates reversible salt formation; Red path indicates irreversible ether cleavage.

Module 2: Troubleshooting Experimental Issues

Scenario A: "My compound disappeared from the organic layer during workup."

Cause: You likely used an acidic wash (e.g., 1M HCl) to remove impurities. The pyridine nitrogen protonated, rendering the compound water-soluble. Solution:

  • Retain the aqueous layer.

  • Neutralize carefully with saturated NaHCO₃ or 1M NaOH until pH > 8.

  • The solution should become cloudy as the free base precipitates.

  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

Scenario B: "I see a new peak at a lower Retention Time (RT) in HPLC."

Cause: pH dependency of the stationary phase interaction.

  • If using an acidic mobile phase (e.g., 0.1% TFA): The compound exists as a charged cation, which elutes earlier on C18 columns due to increased polarity.

  • If using a neutral mobile phase: The compound exists as a neutral free base, interacting more strongly with the column (longer RT). Validation Step: Inject a standard of the parent compound in the exact same solvent matrix to confirm it is a shift, not a new impurity.

Scenario C: "The compound turned yellow/orange upon adding acid."

Cause: Halochromism. 2-Benzoylpyridines are known to exhibit color changes upon protonation due to changes in the conjugation system of the benzoyl-pyridine core. Action: This is typically a physical property, not degradation. Verify purity by HPLC.

Module 3: Stability Data Reference Table

ConditionAcid TypeTempStability StatusPrimary Product
HPLC Mobile Phase 0.1% Formic/TFA25°CStable Protonated Salt
Workup/Extraction 1M HCl / H₂SO₄25°CStable Hydrochloride/Sulfate Salt
Storage Acetic Acid25°CStable Acetate Salt
Forced Degradation 6M HCl80°CQuestionable Potential hydrolysis over 24h+
Cleavage Conditions 48% HBrRefluxUnstable Phenol Derivative (Ether cleavage)

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use HCl in Methanol to make the hydrochloride salt? A: Yes. Dissolve the free base in methanol or ethanol, cool to 0-5°C, and add 1.1 equivalents of HCl (gas or solution). The hydrochloride salt should crystallize or can be precipitated by adding diethyl ether. Note: Ensure the system is dry to prevent oiling out.

Q2: Is the ketone group at risk of hydrolysis? A: Generally, no. Diaryl/heteroaryl ketones are significantly more stable than esters or amides. Acid-catalyzed hydration of the ketone is reversible and does not lead to bond breaking under standard laboratory conditions.

Q3: Why does the 3-methyl group matter? A: The 3-methyl group provides steric bulk near the pyridine nitrogen and the carbonyl group. This may slightly retard the rate of salt formation compared to unhindered pyridines but also protects the carbonyl from nucleophilic attack. It also increases the lipophilicity of the free base.

References

  • Pyridine Chemistry & Protonation: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General reference for pyridine basicity and protonation mechanisms). Context: Explains the shifts in substituted pyridines. 3-methylpyridine ( ) vs. 2-benzoylpyridine ( due to electron-withdrawing carbonyl).
  • Ether Cleavage in Acidic Media: Source: W.L.F. Armarego. (2003). Purification of Laboratory Chemicals. Butterworth-Heinemann. Context: Standard protocols for cleaving aryl alkyl ethers using HBr or HI.
  • Title: Process for preparation of benzoylpyridines and derivatives (US3891661A).
  • Related Compound Data (2-(4-Propoxybenzoyl)pyridine): Source: ChemScene Technical Data Sheet (CAS 898780-00-2). Context: Confirms the structural integrity of the core scaffold under standard storage conditions.
Optimization

Technical Support Center: Proactive Strategies for Preventing and Troubleshooting Oxidation of 3-Methylpyridine Intermediates

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice on preventing, identifying, and addressing the oxidatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice on preventing, identifying, and addressing the oxidation of 3-methylpyridine (3-picoline) and its derivatives. Unwanted oxidation, primarily leading to the formation of 3-methylpyridine-N-oxide, is a common challenge that can compromise reaction yields, purity, and the overall success of a synthetic campaign. This resource is structured to provide you with both preventative strategies and robust troubleshooting solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary oxidation product of 3-methylpyridine, and why is it a problem?

The primary and most common oxidation product of 3-methylpyridine is 3-methylpyridine-N-oxide (also known as 3-picoline-N-oxide).[1][2] This occurs through the oxidation of the nitrogen atom in the pyridine ring. The formation of this N-oxide is problematic for several reasons:

  • Altered Reactivity: The electronic properties of the pyridine ring are significantly changed upon N-oxide formation, which can impede or halt the desired downstream reactions.[3]

  • Purification Challenges: The N-oxide has different physical properties (e.g., polarity, boiling point) than the parent 3-methylpyridine, which can complicate purification and lead to product loss.[4]

  • Inaccurate Stoichiometry: If a portion of your 3-methylpyridine has oxidized, the actual molar amount of the starting material is lower than calculated, leading to incomplete reactions and lower yields.

Q2: How can I visually inspect my 3-methylpyridine for signs of oxidation?

Pure 3-methylpyridine is a colorless liquid.[5] A yellow to brown discoloration is a common visual indicator of the presence of impurities, which may include oxidation products. While color is a useful first check, it is not a definitive test for oxidation.

Q3: What are the ideal storage conditions to minimize the oxidation of 3-methylpyridine?

To prolong the shelf-life of 3-methylpyridine and its derivatives, proper storage is critical. The following conditions are recommended:

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary oxidant.
Temperature Cool (0 - 8 °C)Slows down the rate of oxidation reactions.[1]
Light Amber/Opaque ContainerProtects from light, which can catalyze oxidation.
Container Tightly SealedPrevents exposure to atmospheric oxygen and moisture.
Q4: Are there any chemical additives that can prevent the oxidation of 3-methylpyridine?

Yes, the addition of a radical-trapping antioxidant can be an effective strategy to inhibit autoxidation. Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for a variety of organic compounds, including those susceptible to free-radical mediated oxidation.[6]

  • Mechanism of Action: BHT acts as a terminating agent by donating a hydrogen atom to peroxy radicals, converting them into less reactive hydroperoxides and thus breaking the autoxidation chain reaction.[6]

  • Recommended Concentration: While the optimal concentration can vary, a common starting point is 0.01-0.02% (w/w) .[7]

It is important to note that while BHT can prevent further oxidation, it will not reverse any oxidation that has already occurred. Also, consider the potential for BHT to interfere with downstream reactions or purification steps.

Troubleshooting Guide: Addressing Oxidation in Your Experiments

This section provides a systematic approach to identifying and resolving issues related to the oxidation of 3-methylpyridine during your experimental work.

Issue 1: I suspect my 3-methylpyridine has oxidized. How can I confirm this?

Visual inspection is a good first step, but analytical techniques are necessary for confirmation. Thin Layer Chromatography (TLC) is a rapid and effective method.

  • Stationary Phase: Silica gel

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically effective. Good starting points include:

    • Ethyl acetate/Hexane (e.g., 1:1 or 2:1)

    • Dichloromethane/Methanol (e.g., 95:5)[8]

  • Visualization:

    • UV Light (254 nm): Both 3-methylpyridine and its N-oxide are often UV active and will appear as dark spots on a fluorescent background.[9]

    • Iodine Chamber: Exposing the plate to iodine vapor can visualize many organic compounds.[10]

    • Potassium Permanganate Stain: This stain reacts with oxidizable functional groups. While both compounds may show a spot, differences in intensity or color can be indicative.

  • Interpretation: 3-methylpyridine-N-oxide is significantly more polar than 3-methylpyridine. Therefore, the N-oxide will have a lower Rf value (it will travel a shorter distance up the TLC plate).

The following diagram illustrates a typical troubleshooting workflow when oxidation is suspected.

G cluster_0 Troubleshooting Workflow start Suspicion of Oxidation (e.g., discoloration, low yield) tlc Run TLC Analysis (e.g., EtOAc/Hexane) start->tlc two_spots Two spots observed? (Lower Rf spot present) tlc->two_spots purify Purify starting material (See Purification Protocols) two_spots->purify Yes one_spot Single spot observed (Matches standard) two_spots->one_spot No end Pure starting material obtained purify->end proceed Proceed with reaction (Consider other issues) one_spot->proceed

Caption: A flowchart for diagnosing and addressing suspected oxidation of 3-methylpyridine.

Issue 2: My TLC confirms the presence of 3-methylpyridine-N-oxide. How can I purify my starting material?

If the level of oxidation is significant, purification is necessary. Two common lab-scale methods are effective:

1. Flash Column Chromatography: This is the most reliable method for separating compounds with different polarities.

  • Stationary Phase: Silica gel 60.[8]

  • Eluent System: Use the solvent system that gave good separation on your TLC plate (aim for an Rf of ~0.3 for 3-methylpyridine). A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often very effective. For example, starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate.

  • Note for Basic Compounds: For nitrogen-containing compounds like pyridines, it can be beneficial to add a small amount of a basic modifier, such as 0.1% triethylamine or pyridine , to the eluent to prevent streaking and improve peak shape.[8]

2. Recrystallization (if the derivative is a solid): While 3-methylpyridine itself is a liquid, many of its derivatives are solids. If you have a solid intermediate that is contaminated with its N-oxide, recrystallization can be an effective purification method.

  • Solvent Selection: The key is to find a solvent or solvent system where your desired compound is soluble at high temperatures but poorly soluble at low temperatures, while the N-oxide impurity has different solubility characteristics.[4] You may need to screen several solvents (e.g., ethanol, acetone, ethyl acetate/hexane mixtures) to find the optimal one.[11]

Issue 3: I believe oxidation is occurring during my reaction. What can I do?

If you are using an oxidizing agent in your reaction to target another part of the molecule, or if your reaction conditions are harsh, you may be unintentionally forming the N-oxide.

  • Quenching the Reaction: If you detect N-oxide formation mid-reaction and wish to stop it, you can add a quenching agent. For reactions involving peracids (like m-CPBA), a solution of sodium thiosulfate (Na₂S₂O₃) can be used to destroy the excess oxidant.[12]

  • Protecting the Nitrogen: For future attempts, consider protecting the pyridine nitrogen before performing the oxidation step. Protonation of the nitrogen by running the reaction in an acidic medium can make it less susceptible to oxidation.

  • Use of Inert Atmosphere: Ensure your reaction is conducted under a rigorously maintained inert atmosphere (argon or nitrogen) to exclude atmospheric oxygen.

Experimental Protocols

Protocol 1: Handling and Storage of 3-Methylpyridine under an Inert Atmosphere

This protocol outlines the standard procedure for safely handling and storing air-sensitive reagents like 3-methylpyridine.

  • Drying Glassware: Ensure all glassware is thoroughly dried by oven-drying (≥120 °C for at least 4 hours) or flame-drying under vacuum.

  • Inert Gas Purge: Assemble the glassware while still hot and immediately purge with a stream of dry nitrogen or argon. Allow to cool to room temperature under a positive pressure of the inert gas.

  • Transferring the Reagent: Use a syringe or cannula to transfer 3-methylpyridine from the supplier bottle to your reaction flask. Ensure the supplier bottle is kept under a positive pressure of inert gas.

  • Storage: For long-term storage, transfer the required amount of 3-methylpyridine to a suitable flask, flush with inert gas, and seal with a septum and Parafilm. Store in a cool, dark place. If desired, add BHT (0.01-0.02% w/w) as a stabilizer.

The following diagram illustrates a typical inert atmosphere setup.

G cluster_1 Inert Atmosphere Technique inert_gas Inert Gas Source (Nitrogen/Argon) manifold {Schlenk Line | {To Vacuum | To Inert Gas}} inert_gas->manifold flask Reaction Flask (with 3-Methylpyridine) manifold->flask Inert Gas Flow bubbler {Oil Bubbler | (Pressure Release)} flask->bubbler Positive Pressure

Caption: A simplified representation of an inert atmosphere setup for handling air-sensitive reagents.

References

  • BenchChem. (2025). Technical Support Center: Purification of 3-Methylpyridine-4-carboxylic acid N-oxide.
  • BenchChem. (2025). Application Notes and Protocols: Recrystallization of 3-Methylpyridine-4-carboxylic acid N-oxide.
  • Taylor & Francis Online. (2020).
  • PubMed. (2020).
  • Organic Chemistry Portal. (2001).
  • PMC. (n.d.). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)
  • MDPI. (2025). Preparation and Characterization of Polyphenol-Functionalized Chitooligosaccharide Pyridinium Salts with Antioxidant Activity.
  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.
  • University of Rochester Chemistry. (n.d.).
  • Wikipedia. (n.d.). Picoline-N-oxide.
  • ResearchGate. (n.d.).
  • PMC. (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives.
  • University of Colorado Boulder, Organic Chemistry. (n.d.).
  • ResearchGate. (n.d.). Common methods for oxidizing pyridines/quinolines and reducing N‐oxides.
  • MDPI. (2022). Review of Advanced Oxidation Processes Based on Peracetic Acid for Organic Pollutants.
  • CABI Digital Library. (2022). Review of Advanced Oxidation Processes Based on Peracetic Acid for Organic Pollutants.
  • ChemRxiv. (n.d.).
  • MDPI. (2022). An In Vitro and In Silico Study of Antioxidant Properties of Curcuminoid N-alkylpyridinium Salts: Initial Assessment of Their Antitumoral Properties.
  • EPFL. (n.d.). H2O2; etc.) Peroxides and peracids are useful oxidants in synthesis.
  • Parchem. (n.d.). ANTIOXIDANT BHT.
  • Wikipedia. (n.d.).
  • PubMed. (2022). An In Vitro and In Silico Study of Antioxidant Properties of Curcuminoid N-alkylpyridinium Salts: Initial Assessment of Their Antitumoral Properties.
  • PMC. (n.d.).
  • Google Patents. (n.d.).
  • PubMed. (n.d.). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence.
  • BenchChem. (2025). Technical Guide: Physicochemical and Synthetic Insights into 3-Methylpyridine N-oxide.
  • Google Patents. (n.d.). US4237299A - Process for the recovery of pyridine and 3-methylpyridine.
  • ResearchGate. (2025).
  • Semantic Scholar. (n.d.).
  • PMC. (n.d.). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology.
  • Chem-Impex. (n.d.). 3-Picoline N-oxide.
  • Santa Cruz Biotechnology. (n.d.). 3-Picoline N-oxide | CAS 1003-73-2.
  • PMC. (2018).
  • Wikipedia. (n.d.). 3-Methylpyridine.
  • JAPSON. (n.d.). A New Thin Layer Chromatographic System for the Analysis of Some Commercially Available Mosquito Repellents.
  • ResearchGate. (2022).
  • Organic Chemistry Data. (2026).
  • Google Patents. (n.d.). CN108164460B - A kind of method for preparing 3-picoline-N-oxide.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Methylpyridine N-oxide: Reproducibility and Performance.
  • PMC. (2019).
  • PubChem. (n.d.). 3-Picoline-N-oxide.
  • University of California, San Diego. (n.d.).
  • Biotage. (2023).

Sources

Troubleshooting

Technical Support Center: Advanced Catalytic Workflows for 3-Methyl-2-(4-propoxybenzoyl)pyridine

Welcome to the Process Chemistry Support Center. The synthesis of the diaryl ketone 3-Methyl-2-(4-propoxybenzoyl)pyridine traditionally relies on Palladium-catalyzed acyl Suzuki couplings using highly reactive, moisture-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. The synthesis of the diaryl ketone 3-Methyl-2-(4-propoxybenzoyl)pyridine traditionally relies on Palladium-catalyzed acyl Suzuki couplings using highly reactive, moisture-sensitive picolinoyl chlorides. To address issues of catalyst toxicity, reagent instability, and poor atom economy, our division has transitioned to alternative catalytic systems utilizing Nickel (Ni) and Rhodium (Rh).

This guide provides mechanistic insights, self-validating protocols, and troubleshooting matrices to ensure successful implementation of these next-generation coupling strategies.

Part 1: Knowledge Base & Mechanistic FAQs

Q1: Why transition from Palladium (Pd) to Nickel (Ni) for the acyl Suzuki-Miyaura coupling of this specific intermediate? A: The shift to Nickel is driven by fundamental differences in electronegativity and oxidative addition capabilities. Traditional Pd catalysts struggle to activate highly stable amide bonds. By converting the starting material to a sterically twisted N-Boc-3-methylpicolinamide, we disrupt the amidic resonance. Nickel, possessing a lower electronegativity than Pd, readily undergoes oxidative addition into this destabilized N–C(O) bond. Furthermore, Ni strongly stabilizes the resulting acyl-metal intermediate via


 back-donation to the carbonyl ligand, which heavily suppresses unwanted decarbonylation (loss of CO) before transmetalation with (4-propoxyphenyl)boronic acid. This ensures the product remains a ketone rather than a decarbonylated biaryl [1].

Q2: How does Rhodium (Rh) catalysis offer a completely different retrosynthetic disconnection? A: Instead of coupling an acyl electrophile with a boronic acid, Rhodium catalysis allows for direct C(O)–C bond activation of an existing, unstrained ketone. By utilizing 3-methyl-2-benzoylpyridine N-oxide, the N-oxide moiety acts as a traceless directing group. It coordinates to the Rh(I) center, bringing the metal into perfect proximity to oxidatively insert into the C(O)–Phenyl bond. Transmetalation with (4-propoxyphenyl)boronic acid replaces the unsubstituted phenyl ring with the required 4-propoxyphenyl group. This late-stage diversification strategy bypasses the need for picolinic acid derivatives entirely [2].

Part 2: Diagnostic Workflows (Visualized)

Understanding the catalytic cycle is critical for diagnosing reaction failures. Below is the mechanistic pathway for the Ni-catalyzed approach, followed by a troubleshooting decision tree.

NiCatalyticCycle Ni0 Ni(0) Catalyst [Ni(cod)2 + SIPr] OxAdd Oxidative Addition (N-C(O) Cleavage) Ni0->OxAdd N-Boc-3-methylpicolinamide NiII_Acyl Acyl-Ni(II)-Amido Complex OxAdd->NiII_Acyl Transmet Transmetalation with Ar-B(OH)2 NiII_Acyl->Transmet NiII_Aryl Acyl-Ni(II)-Aryl Complex Transmet->NiII_Aryl K3PO4 Base RedElim Reductive Elimination NiII_Aryl->RedElim RedElim->Ni0 Catalyst Regeneration Product 3-Methyl-2-(4-propoxybenzoyl)pyridine RedElim->Product

Caption: Catalytic cycle of Nickel-catalyzed acyl Suzuki coupling for diaryl ketone synthesis.

TroubleshootingTree Start Low Yield of Target Ketone Check1 High Biaryl Byproduct? Start->Check1 Fix1 Lower Temp to 50°C Check SIPr Ligand Check1->Fix1 Yes (Decarbonylation) Check2 High Boronic Acid Homocoupling? Check1->Check2 No Fix2 Slow Addition of Ar-B(OH)2 Check2->Fix2 Yes Check3 Unreacted Starting Material? Check2->Check3 No Fix3 Verify Ni(cod)2 Integrity Check3->Fix3 Yes (Catalyst Death)

Caption: Decision tree for troubleshooting low yields in Ni-catalyzed acyl cross-coupling.

Part 3: Protocol Vault (Self-Validating Methodologies)

Protocol A: Nickel-Catalyzed Acyl Suzuki-Miyaura Coupling

Mechanism: Amide N–C(O) activation via Ni(0)/NHC catalysis [3].

Step-by-Step Methodology:

  • Electrophile Activation: Convert 3-methylpicolinamide to N-Boc-3-methylpicolinamide using Boc

    
    O and DMAP. Self-Validation: The resulting amide should show a distinct carbonyl shift in IR spectroscopy (>1700 cm
    
    
    
    ), confirming the loss of planar amidic resonance.
  • Catalyst Pre-activation (Glovebox Required): In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with Ni(cod)

    
     (5 mol%), SIPr ligand (5 mol%), and anhydrous toluene (0.25 M). Stir for 10 minutes. Self-Validation: The solution must transition from pale yellow to a deep, homogeneous red/brown. A green hue indicates fatal oxygen contamination (Ni(II) formation).
    
  • Reagent Assembly: Add N-Boc-3-methylpicolinamide (1.0 equiv), (4-propoxyphenyl)boronic acid (2.0 equiv), and anhydrous K

    
    PO
    
    
    
    (3.0 equiv).
  • Execution: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 50 °C for 16 hours.

  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with EtOAc (3x). The crude mixture is purified via silica gel chromatography (Hexanes/EtOAc) to yield 3-Methyl-2-(4-propoxybenzoyl)pyridine.
    

Troubleshooting Protocol A:

Observed Issue Causality Corrective Action

| Formation of 3-methyl-2-(4-propoxyphenyl)pyridine | Decarbonylation occurred prior to transmetalation. The reaction temperature is too high, or the SIPr ligand failed to coordinate. | Strictly maintain temperature at


 50 °C. Ensure SIPr salt is fully deprotonated or use pre-formed [Ni(SIPr)] complexes. |
| High levels of 4,4'-dipropoxybiphenyl  | Boronic acid homocoupling driven by trace oxygen or excess base. | Degas toluene via freeze-pump-thaw (3 cycles). Syringe-pump the boronic acid over 2 hours. |
Protocol B: Rhodium-Catalyzed C(O)–C Bond Activation

Mechanism: Directed C–C cleavage of unstrained ketones [2].

Step-by-Step Methodology:

  • Directing Group Installation: Treat 3-methyl-2-benzoylpyridine with mCPBA in DCM at 0 °C to yield the corresponding N-oxide.

  • Reaction Setup: In a Schlenk tube under argon, combine [Rh(OH)(cod)]

    
     (2.5 mol%), the N-oxide (1.0 equiv), and (4-propoxyphenyl)boronic acid (2.0 equiv) in 1,4-dioxane (0.2 M).
    
  • Execution: Heat the mixture to 110 °C for 16 hours. Self-Validation: Reaction progress can be monitored by TLC; the starting material N-oxide is highly polar, while the product N-oxide runs slightly higher due to the lipophilic propoxy chain.

  • Traceless Cleavage (Reduction): To obtain the final free pyridine, dissolve the crude product in CHCl

    
     and treat with PCl
    
    
    
    (3.0 equiv) at room temperature for 2 hours. Quench carefully with saturated NaHCO
    
    
    .

Troubleshooting Protocol B:

Observed Issue Causality Corrective Action

| No conversion of starting material | The Rh(I) dimer failed to cleave into active monomers, or the boronic acid is heavily trimerized (boroxine). | Add 1-2 drops of water to the dioxane to hydrolyze boroxines and facilitate Rh-OH monomer formation. |

Part 4: Quantitative Performance Data

The following table summarizes the operational metrics of the alternative catalytic systems compared to the legacy Palladium baseline.

Catalytic SystemElectrophile / SubstrateCatalyst LoadingTemp (°C)Typical YieldPrimary Byproduct
Pd(PPh

)

(Legacy)
3-methylpicolinoyl chloride10 mol%80 °C62%Decarbonylated biaryl
Ni(cod)

/ SIPr
N-Boc-3-methylpicolinamide5 mol%50 °C88% Boronic acid homocoupling
[Rh(OH)(cod)]

3-methyl-2-benzoylpyridine N-oxide2.5 mol%110 °C82% Unreacted starting material

References

  • Li, R., Xu, H., Zhao, N., Jin, X., & Dang, Y. (2020). Origins of Chemoselectivity in the Ni-Catalyzed Biaryl and Pd-Catalyzed Acyl Suzuki-Miyaura Cross-Coupling of N-Acetyl-Amides. Journal of Organic Chemistry, 85(2), 833-840. Available at:[Link]

  • Long, Y., Zheng, Y., Shen, R., Xu, B., & Zhou, X. (2019). Rhodium-Catalyzed Pyridine N-Oxide Assisted Suzuki–Miyaura Coupling Reaction via C(O)–C Bond Activation. Organic Letters, 21(24), 9841–9845. Available at:[Link]

  • Weires, N. A., Baker, E. L., & Garg, N. K. (2016). Nickel-catalysed Suzuki−Miyaura coupling of amides. Nature Chemistry, 8, 75–80. Available at: [Link]

Reference Data & Comparative Studies

Validation

Technical Comparison: 3-Methyl-2-(4-propoxybenzoyl)pyridine vs. Rabeprazole Intermediates

This guide provides a technical comparison between 3-Methyl-2-(4-propoxybenzoyl)pyridine (a stable ketone scaffold) and the standard Rabeprazole intermediates (specifically the chloromethyl and sulfide precursors).[1] Th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 3-Methyl-2-(4-propoxybenzoyl)pyridine (a stable ketone scaffold) and the standard Rabeprazole intermediates (specifically the chloromethyl and sulfide precursors).[1]

This analysis assumes the user is evaluating these compounds for Proton Pump Inhibitor (PPI) synthesis or analog development, specifically weighing the benefits of a ketone-based synthetic route versus the traditional chloromethyl-based route .[1]

[1]

Executive Summary

This guide compares two distinct chemical scaffolds used in the synthesis of pyridine-benzimidazole therapeutics.

  • Candidate A (The Ketone Scaffold): 3-Methyl-2-(4-propoxybenzoyl)pyridine .[1] A highly stable, carbonyl-linked precursor likely used for novel PPI analogs or as a stable storage intermediate.[1]

  • Candidate B (The Standard Intermediate): 2-(Chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine .[2] The industry-standard, highly reactive alkylating agent used for Rabeprazole manufacturing.[1]

Verdict:

  • Choose Candidate A if prioritizing process safety , storage stability , and impurity control (specifically avoiding self-polymerization). It requires an additional reduction step.

  • Choose Candidate B for cost-efficiency and direct coupling in established Rabeprazole generic manufacturing, provided strict moisture control is available.

Chemical Identity & Structural Analysis[3][4][5]

FeatureCandidate A (Ketone Scaffold)Candidate B (Standard Rabeprazole Int.)[1]
Chemical Name 3-Methyl-2-(4-propoxybenzoyl)pyridine2-(Chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine
Functional Group Ketone (C=O) linkerAlkyl Chloride (-CH₂Cl) linker
Side Chain 4-Propoxy (-O-Pr)4-(3-Methoxypropoxy) (-O-(CH₂)₃-OMe)
Reactivity Electrophilic at Carbonyl (Requires Reduction)Highly Electrophilic Alkylator (Ready for Coupling)
Stability High: Stable solid, shelf-stable for months.[1][3][4]Low: Moisture sensitive, lachrymator, prone to self-alkylation.
CAS Reference Analogous to 898780-00-2118175-10-3 (Alcohol precursor)

Note on Side Chains: Candidate A contains a Propoxy tail, whereas Rabeprazole requires a 3-Methoxypropoxy tail.[1] If Candidate A is intended for Rabeprazole synthesis, the propoxy group represents a structural deviation (analog), or it serves as a model compound for process optimization.[1]

Synthetic Pathway Comparison

The choice between these intermediates dictates the entire downstream process flow.[1]

Pathway A: The "Stable Ketone" Route (via Candidate A)

This route employs a Grignard or Friedel-Crafts approach to build the carbon skeleton first, creating a stable ketone that is reduced later.[1]

  • Formation: Reaction of 2-Cyano-3-methylpyridine with 4-propoxy-phenylmagnesium bromide.[1]

  • Stability: The resulting ketone (Candidate A) can be isolated, purified, and stored.[1]

  • Activation: Requires reduction (e.g., NaBH₄) to the alcohol, then conversion to the chloride or direct coupling.[1]

Pathway B: The "Classic Boekelheide" Route (via Candidate B)[1]

This is the industrial standard for Rabeprazole.

  • Formation: Nitration of 2,3-lutidine N-oxide

    
     Alkoxylation 
    
    
    
    Boekelheide Rearrangement
    
    
    Chlorination.[1]
  • Coupling: The unstable chloromethyl intermediate is immediately reacted with 2-mercaptobenzimidazole.[1]

Visualization of Synthetic Logic

SynthesisComparison cluster_A Route A: Ketone Scaffold (Stable) cluster_B Route B: Standard Rabeprazole (Reactive) StartA 2-Cyano-3-methylpyridine Ketone Candidate A (Ketone Intermediate) StartA->Ketone Grignard Addition Alcohol Secondary Alcohol Ketone->Alcohol Reduction (NaBH4) Chloro Candidate B (Chloromethyl Int.) Ketone->Chloro Stability Gap CoupledA PPI Analog (Sulfide) Alcohol->CoupledA Activation & Coupling StartB Lutidine N-Oxide StartB->Chloro Boekelheide Rearrangement CoupledB Rabeprazole Sulfide Chloro->CoupledB Mercaptobenzimidazole (Nucleophilic Sub.)

Caption: Comparison of the stable Ketone route (Route A) requiring reduction vs. the direct but unstable Chloromethyl route (Route B).

Experimental Performance Data

A. Stability & Handling[1]
  • Candidate A (Ketone):

    • Shelf Life: >12 months at RT.

    • Handling: Non-lachrymatory solid. Can be handled in open air for short periods.

    • Risk:[1][5] Low. No risk of exothermic polymerization.

  • Candidate B (Chloromethyl):

    • Shelf Life: <48 hours at 4°C (degrades to alcohol/dimer).

    • Handling: Severe lachrymator (tear gas effect). Requires anhydrous conditions.

    • Risk:[1][5] High. Exothermic decomposition if exposed to moisture.[1]

B. Reaction Efficiency (Coupling Step)

Comparison of coupling with 2-Mercaptobenzimidazole (2-MBI).

MetricCandidate A (Post-Activation)Candidate B (Direct Use)
Coupling Yield 85 - 92%75 - 85%
Reaction Time 4 - 6 Hours1 - 2 Hours
Solvent System Methanol/EthanolNaOH/Water or Acetone
Impurity Profile Low: Main impurity is unreduced ketone.[1]High: Dimer formation, Hydrolysis (Alcohol impurity).[1]
C. Impurity Profiling[1]
  • Candidate A Specific Impurities:

    • Over-reduction: Formation of the alkane (stripping the oxygen).

    • Grignard residuals: Bi-aryl coupling byproducts.

  • Candidate B Specific Impurities:

    • Impurity F (N-Oxide): Carried over from synthesis.[6]

    • Impurity I (Dimer): Self-reaction of two chloromethyl molecules.

Strategic Recommendations

When to use Candidate A (3-Methyl-2-(4-propoxybenzoyl)pyridine):
  • Analog Discovery: If you are synthesizing a library of PPI analogs with different "tail" groups (e.g., Propoxy vs Methoxy), the ketone route is modular and allows for late-stage diversification.[1]

  • CMO/Outsourcing: If the intermediate must be shipped between sites, the ketone is the only viable option due to the instability of the chloromethyl variant.[1]

  • Safety Critical Processes: To avoid handling potent lachrymators or potential runaway reactions in large-scale reactors.

When to use Candidate B (Standard Rabeprazole Int.):
  • Generic Manufacturing: For cost-critical, high-volume production of Rabeprazole where the supply chain is integrated (synthesis and coupling happen in the same plant).

  • Step Count Reduction: If minimizing unit operations (avoiding the reduction step) is the primary KPI.

References

  • BenchChem. (2025).[1] The Synthesis of Rabeprazole Sodium: A Comprehensive Technical Guide. Retrieved from

  • MolCore. (2025).[1] 2-(4-Propoxybenzoyl)pyridine (CAS 898780-00-2) Product Specifications. Retrieved from

  • PubChem. (2025).[1][7] 4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol (Rabeprazole Intermediate).[1][8] Retrieved from [1][7]

  • Asian Journal of Pharmaceutical Research. (2011). Efficient Preparation of 2-Chloromethyl Pyridine Intermediate for Rabeprazole. Vol 1, Issue 1.

Sources

Validation

A Comparative Guide to Quality Control Testing Protocols for 3-Methyl-2-(4-propoxybenzoyl)pyridine Raw Material

For researchers, scientists, and drug development professionals, ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and key starting materials is paramount. This guide provides an in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and key starting materials is paramount. This guide provides an in-depth technical comparison of essential Quality Control (QC) testing protocols for the raw material, 3-Methyl-2-(4-propoxybenzoyl)pyridine. The methodologies detailed herein are designed to provide a robust framework for identity, purity, and stability assessment, grounded in established analytical principles and regulatory expectations.

Introduction to 3-Methyl-2-(4-propoxybenzoyl)pyridine and the Imperative for Rigorous QC

3-Methyl-2-(4-propoxybenzoyl)pyridine is a substituted pyridine derivative with a chemical structure that suggests its potential as an intermediate in medicinal chemistry. The molecule features a pyridine ring, a ketone linker, and a substituted benzene ring, all of which contribute to its physicochemical properties and potential reactivity. Given that the purity of a raw material directly impacts the efficacy and safety of the final drug product, a comprehensive QC strategy is not just a regulatory requirement but a scientific necessity. This guide will dissect the critical analytical tests required to establish a complete quality profile for this compound.

The Analytical QC Workflow: A Multi-faceted Approach

A robust QC testing protocol for 3-Methyl-2-(4-propoxybenzoyl)pyridine should be a multi-pronged strategy, with each analytical technique providing a unique piece of the quality puzzle. The workflow is designed to confirm the material's identity, quantify its purity, profile any impurities, and assess its physical and thermal properties.

Caption: Overall QC testing workflow for 3-Methyl-2-(4-propoxybenzoyl)pyridine raw material.

Identification and Structural Confirmation

The first critical step in QC is to unequivocally confirm the identity of the raw material. A combination of spectroscopic techniques is essential for a high degree of certainty.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy provides a molecular "fingerprint" by measuring the absorption of infrared radiation by the molecule's chemical bonds, which vibrate at specific frequencies. It is an excellent tool for confirming the presence of key functional groups.

Expected Absorptions for 3-Methyl-2-(4-propoxybenzoyl)pyridine:

  • C=O (Ketone): A strong absorption band around 1650-1680 cm⁻¹.

  • C-O (Ether): Stretching vibrations in the 1250-1000 cm⁻¹ region.

  • Aromatic C=C: Multiple bands in the 1600-1450 cm⁻¹ region.

  • C-H (Aromatic and Aliphatic): Stretching vibrations above and below 3000 cm⁻¹, respectively.

  • Pyridine Ring Vibrations: Characteristic absorptions that can be compared to reference spectra.[1]

Protocol:

  • Sample Preparation: A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition: The pellet is placed in the spectrometer, and the IR spectrum is recorded, typically from 4000 to 400 cm⁻¹.

  • Analysis: The obtained spectrum is compared against a certified reference standard of 3-Methyl-2-(4-propoxybenzoyl)pyridine. The positions and relative intensities of the absorption bands must be concordant.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules.[2] It is a powerful technique for confirming the molecular weight of the compound and providing fragmentation patterns that aid in structural elucidation.

Expected Molecular Ion: For 3-Methyl-2-(4-propoxybenzoyl)pyridine (C₁₆H₁₇NO₂), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 256.1332 g/mol .

Protocol:

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system.

  • Ionization: Electrospray ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺.

  • Detection: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is used to determine the accurate mass of the molecular ion.

  • Analysis: The measured m/z of the most abundant ion should correspond to the calculated molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are fundamental for unambiguous structural confirmation.

Expected ¹H NMR Signals:

  • Signals corresponding to the protons on the pyridine ring.

  • Signals for the protons on the substituted benzene ring.

  • A triplet and a sextet for the propoxy chain protons.

  • A singlet for the methyl group protons.

Protocol:

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Analysis: The chemical shifts, integration values, and coupling patterns in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, must be consistent with the structure of 3-Methyl-2-(4-propoxybenzoyl)pyridine. The obtained spectra should be compared to a reference standard.[3]

Purity Assessment: Assay and Impurity Profiling

Determining the purity of the raw material involves quantifying the main component (assay) and identifying and quantifying any impurities. Chromatographic techniques are the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC-UV) for Assay and Organic Impurities

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase.[4] For a molecule like 3-Methyl-2-(4-propoxybenzoyl)pyridine, which contains a chromophore (the benzoylpyridine system), UV detection is highly suitable.

Method Comparison:

ParameterHPLC-UVGas Chromatography (GC)
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Selectivity High, can be tuned with column and mobile phase selection.Very high, especially when coupled with a mass spectrometer.
Sensitivity Good, typically in the ppm range.Excellent, can reach ppb levels for certain analytes.
Primary Use Assay, organic impurities, degradation products.Residual solvents, volatile impurities.

Experimental Protocol (HPLC-UV):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid to ensure good peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance (determined by a UV scan, likely around 254-280 nm).

  • Assay Calculation: The purity is determined by area normalization, assuming all related impurities have a similar response factor to the main peak. For higher accuracy, a certified reference standard should be used for external calibration.

  • Impurity Profiling: Peaks other than the main component are identified and quantified. The limits for known, unknown, and total impurities should be set according to ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Principle: GC separates volatile organic compounds based on their boiling points and interaction with the stationary phase.[5] Coupling GC with a mass spectrometer allows for the definitive identification and quantification of residual solvents that may be present from the manufacturing process.

Experimental Protocol (Headspace GC-MS):

  • Sample Preparation: A known amount of the raw material is dissolved in a suitable high-boiling solvent (e.g., DMSO or DMF) in a headspace vial.

  • Headspace Incubation: The vial is heated to a specific temperature to allow volatile solvents to partition into the headspace gas.

  • Injection: A sample of the headspace gas is injected into the GC.

  • Column: A column suitable for residual solvent analysis, such as a DB-624 or equivalent, is used.[6]

  • Detection: The mass spectrometer is operated in scan mode to identify any eluted solvents by comparing their mass spectra to a library. Quantification is performed using a calibrated method.

Physicochemical and Thermal Characterization

These tests provide information about the solid-state properties of the raw material, which can be critical for formulation and stability.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to determine the melting point and to investigate polymorphism.

Protocol:

  • A small, accurately weighed amount of the sample is placed in an aluminum pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The resulting thermogram will show an endothermic peak corresponding to the melting of the substance. The onset temperature of this peak is taken as the melting point.

  • The shape and temperature of the melting endotherm can indicate the presence of impurities or different polymorphic forms.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature.[8] It is used to assess thermal stability and the presence of volatile components like water or solvents.

Protocol:

  • A small amount of the sample is placed on a sensitive balance within a furnace.

  • The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).

  • A plot of mass versus temperature is generated. A sharp loss of mass indicates decomposition. The temperature at which significant mass loss begins is an indicator of the material's thermal stability.

Validation and System Suitability

All analytical methods used for QC testing must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose. This involves demonstrating specificity, linearity, accuracy, precision, and robustness. Before any sample analysis, system suitability tests must be performed to ensure the analytical system is performing correctly.

Validation_Pyramid cluster_1 System Suitability Robustness Robustness Precision Precision (Repeatability & Intermediate) Accuracy Accuracy Linearity Linearity & Range Specificity Specificity SST System Suitability Testing (e.g., Resolution, Tailing Factor, RSD%) SST->Validation_Base Precedes Each Analytical Run

Caption: Hierarchical relationship between method validation and routine system suitability testing.

Conclusion

The quality control of 3-Methyl-2-(4-propoxybenzoyl)pyridine raw material necessitates a comprehensive suite of analytical tests. By combining spectroscopic techniques for identification, chromatographic methods for purity and impurity assessment, and thermal analysis for physicochemical characterization, a complete and reliable quality profile can be established. The protocols outlined in this guide provide a robust framework for ensuring that this raw material meets the stringent standards required for pharmaceutical development and manufacturing. Adherence to these principles of scientific integrity and thorough validation is fundamental to delivering safe and effective medicines.

References

  • Agilent Technologies. (2012, June 7). Residual Solvent Analysis with a Specifically Designed and Tested Agilent J&W DB-Select 624UI for USP <467> Column. Available from: [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available from: [Link]

  • Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. Available from: [Link]

  • ResearchGate. The chemical structures of (A) pyridine, (B) 3BP, (C) 2BP and 13 C -1 H NMR spectrum of 3-benzoylpyridine. Available from: [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available from: [Link]

  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Available from: [Link]

  • Google Patents. Detection and analysis method for residual solvent pyridine in solid salt.
  • Welch Materials, Inc. HPLC Analysis of Aldehydes and Ketones in Air Samples. Available from: [Link]

  • SciSpace. (2014). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Available from: [Link]

  • ResearchGate. CME-HPLC-UV analysis of amines, phenols, alcohols, ketones, and PAHs.... Available from: [Link]

  • MDPI. (2025, May 31). Drug Metabolism and Toxicological Mechanisms. Available from: [Link]

  • Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Available from: [Link]

  • Pharmacy 180. Drug degradation pathways. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). GCMS Residual Solvent Analysis: What You Must Know. Available from: [Link]

  • American Society for Microbiology. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Available from: [Link]

  • Washington State Department of Agriculture. Residual Solvents by Gas Chromatography/ Mass Spectrometry. Available from: [Link]

  • Shimadzu. Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Available from: [Link]

  • MDPI. (2024, September 22). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Available from: [Link]

  • Shimadzu. Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Available from: [Link]

  • CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy. Available from: [Link]

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Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-(4-propoxybenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-(4-propoxybenzoyl)pyridine
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